Title: CAS 53666-76-5 (4-Hydroxy-5-methoxy-2H-chromen-2-one): Physicochemical Profiling and Synthetic Utility in NQO1 Inhibitor Development Executive Summary In the landscape of rational drug design, coumarin derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Title: CAS 53666-76-5 (4-Hydroxy-5-methoxy-2H-chromen-2-one): Physicochemical Profiling and Synthetic Utility in NQO1 Inhibitor Development
Executive Summary
In the landscape of rational drug design, coumarin derivatives serve as privileged scaffolds due to their diverse pharmacological activities and structural tunability. CAS 53666-76-5 , chemically identified as 4-hydroxy-5-methoxy-2H-chromen-2-one (or 4-hydroxy-5-methoxycoumarin), is a critical building block in the synthesis of symmetric and asymmetric dicoumarol analogues[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the physicochemical properties, mass spectrometry considerations, and field-proven synthetic workflows associated with this compound, specifically focusing on its application in developing NAD(P)H: quinone oxidoreductase-1 (NQO1) inhibitors[2].
Physicochemical Profiling & Mass Spectrometry Considerations
When integrating CAS 53666-76-5 into a drug discovery pipeline, distinguishing between its molecular weight and exact mass is paramount for analytical validation. The molecular weight reflects the abundance-weighted average of naturally occurring isotopes, which is utilized for stoichiometric calculations during bulk synthesis. However, in high-resolution mass spectrometry (HRMS) workflows—such as LC-QTOF or Orbitrap MS—the exact mass is the critical parameter for structural elucidation, metabolite tracking, and verifying precursor purity[1].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters required for analytical method development:
Property
Value
Analytical Significance
Chemical Name
4-Hydroxy-5-methoxy-2H-chromen-2-one
Standard IUPAC nomenclature
CAS Registry Number
53666-76-5
Unique identifier for procurement
Molecular Formula
C₁₀H₈O₄
Defines isotopic distribution
Molecular Weight
192.17 g/mol
Used for molarity and yield calculations
Exact Mass (Monoisotopic)
192.04226 Da
Target for HRMS calibration
Theoretical [M-H]⁻ m/z
191.03498
Primary ion in negative ESI workflows
SMILES
COc1cccc2OC(=O)C=C(O)c12
Used for in silico docking and QSAR
Causality in MS Workflows: CAS 53666-76-5 readily ionizes in negative electrospray ionization (-ESI) due to the acidic nature of the enolic hydroxyl group at the C4 position. Monitoring the [M-H]⁻ ion at m/z 191.0349 ensures high-fidelity tracking of the monomer during the reductive scission of downstream dicoumarol derivatives.
Synthetic Utility: From Building Block to NQO1 Inhibitor
CAS 53666-76-5 is primarily utilized as a precursor to synthesize inhibitors of human NQO1, an enzyme overexpressed in several types of solid tumors (e.g., MIA PaCa-2 pancreatic and HCT116 colon cancer cells)[2]. The synthesis of these inhibitors relies on a multi-step workflow starting from commercially available acetophenones[3].
Synthetic workflow from acetophenone precursor to NQO1 inhibitor via CAS 53666-76-5.
Analytical Validation of the Synthesized Monomer
Before proceeding to the condensation step, the synthesized CAS 53666-76-5 must be validated. The self-validating analytical profile is as follows[3]:
Analytical Method
Parameter
Observed Value
Structural Assignment
Melting Point
Temperature (°C)
155 – 157
Confirms crystalline purity
FT-IR
νmax (cm⁻¹)
3260, 1705, 1640
OH stretch, C=O (lactone), C=C
¹H-NMR (DMSO-d₆)
δ 3.89 (3H, s)
OCH₃
Methoxy protons
δ 5.50 (1H, s)
C3-H
Pyrone ring proton
δ 6.95 (2H, d, J=8.5)
C6-H, C8-H
Aromatic protons
δ 11.35 (1H, s)
OH
Enolic hydroxyl proton
HRMS (+ESI)
[M+Na]⁺ m/z
215.03229
Exact mass verification (Req: 215.0320)
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the causality behind each experimental choice.
Protocol 1: Synthesis of 4-Hydroxy-5-methoxy-2H-chromen-2-one (CAS 53666-76-5)
Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol) in diethyl carbonate (3 mL) under an inert argon atmosphere[3].
Addition: Dissolve 2-hydroxy-6-methoxyacetophenone (3.0 mmol) in diethyl carbonate (3 mL) and add dropwise to the NaH suspension[3].
Cyclization: Heat the reaction mixture at 100 °C for 3 hours.
Causality: The elevated temperature provides the activation energy required for the initial Claisen-type condensation, followed by intramolecular transesterification and elimination of ethanol, driving the equilibrium toward the coumarin core.
Quenching: Cool the mixture to 0 °C in an ice bath. Carefully add water dropwise until effervescence (H₂ gas evolution) ceases[3].
Causality: Controlled quenching prevents thermal runaway from the highly exothermic reaction of unreacted NaH with water.
Washing: Wash the aqueous layer with diethyl ether (3 × 10 mL) to remove mineral oil and unreacted organic impurities[3].
Precipitation: Acidify the aqueous layer dropwise with concentrated HCl to pH 4[3].
Causality: Acidification protonates the enolate, reducing its aqueous solubility and forcing the precipitation of the neutral 4-hydroxycoumarin.
Isolation: Collect the resulting off-white precipitate via vacuum filtration, wash with deionized water, and dry overnight at 90 °C[3].
Protocol 2: Synthesis of 3,3′-Methanediylbis(4-hydroxy-5-methoxy-2H-chromen-2-one)
Mixing: Combine 4-hydroxy-5-methoxy-2H-chromen-2-one (1.56 mmol) with formaldehyde (37% aqueous solution, 0.78 mmol) in a reaction vessel[4].
Solvation: Add ethanol to achieve a 0.25 M solution with respect to the coumarin monomer[4].
Condensation: Heat the mixture at 80 °C for 16 hours[4].
Causality: The Knoevenagel condensation requires heat to form the reactive alkylidene intermediate, which then undergoes a rapid Michael addition by a second coumarin molecule. Ethanol is chosen because the highly symmetric dimeric product is insoluble in hot ethanol, causing it to precipitate and drive the reaction forward via Le Chatelier's principle.
Isolation: Filter the hot suspension to collect the precipitate[4].
Purification: Wash the filter cake with warm ethanol (3 × reaction volume) to remove any unreacted monomer, then dry overnight at 90 °C[4].
The dicoumarol analogues derived from CAS 53666-76-5 are potent competitive inhibitors of NQO1. By competing with the NAD(P)H cofactor or the quinone substrate, these compounds block the two-electron reduction pathway that normally detoxifies quinones[2]. In tumor cells that overexpress NQO1, this inhibition disrupts cellular redox homeostasis, leading to the accumulation of reactive oxygen species (ROS) and ultimately triggering apoptosis[5].
Mechanism of action for dicoumarol analogues inhibiting NQO1 and inducing apoptosis.
References
Synthonix, Inc. "4-Hydroxy-5-methoxy-2H-chromen-2-one - [H75420]". Synthonix Product Catalog. Available at:[Link]
Nolan, K.A., et al. "Synthesis and Biological Evaluation of Coumarin-Based Inhibitors of NAD(P)H: Quinone Oxidoreductase-1 (NQO1)". Journal of Medicinal Chemistry, 2009, 52(22), 7142-7156. Available at:[Link]
"Synthesis of Analogues of Dicoumarol and their Biological Evaluation". Singaporean Journal of Scientific Research (SJSR). Available at:[Link]
PubMed Central. "Synthesis and biological evaluation of coumarin-based inhibitors of NAD(P)H: quinone oxidoreductase-1 (NQO1)". National Institutes of Health. Available at:[Link]
Comprehensive Structural Elucidation of 4-Hydroxy-5-Methoxycoumarin: NMR Spectral Analysis and Synthetic Workflows
Executive Summary & Scientific Context 4-Hydroxy-5-methoxycoumarin (4-hydroxy-5-methoxy-2H-chromen-2-one) is a privileged scaffold in both medicinal chemistry and supramolecular material design. As a critical precursor,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
4-Hydroxy-5-methoxycoumarin (4-hydroxy-5-methoxy-2H-chromen-2-one) is a privileged scaffold in both medicinal chemistry and supramolecular material design. As a critical precursor, it is utilized in the synthesis of asymmetric dicoumarol analogs targeting NAD(P)H: quinone oxidoreductase-1 (NQO1) inhibition[3], and acts as the fundamental building block for coumarin[4]arenes—rigid macrocycles engineered for the selective sensing of highly toxic 4-nitrophenol[4].
Accurate structural characterization of this molecule is paramount. As a Senior Application Scientist, I emphasize that the characterization of 4-hydroxycoumarins is frequently complicated by keto-enol tautomerism and extensive intermolecular hydrogen bonding. This technical guide establishes a self-validating framework for the synthesis, sample preparation, and rigorous 1H and 13C NMR spectral elucidation of 4-hydroxy-5-methoxycoumarin.
The Causality of Solvent Selection and Tautomeric Dynamics
When acquiring NMR data for 4-hydroxy-5-methoxycoumarin, the choice of deuterated solvent is not merely a matter of solubility—it is a structural imperative.
In non-polar solvents like CDCl₃, 4-hydroxycoumarins exist in a dynamic equilibrium between the 2,4-chromandione (keto) and 4-hydroxy (enol) tautomers. Furthermore, they form tightly bound intermolecular dimers. This dynamic exchange occurs at an intermediate rate on the NMR timescale, resulting in severe line broadening and loss of coupling information.
The Solution: Dimethyl sulfoxide-d6 (DMSO-d6) must be used. DMSO acts as a potent hydrogen-bond acceptor, effectively outcompeting intermolecular dimerization. This solvent interaction thermodynamically locks the molecule into its enolic 4-hydroxy tautomer, yielding sharp, highly resolved, and quantifiable resonances[1, 2].
Quantitative NMR Spectral Data
The following tables summarize the definitive 1H and 13C NMR assignments for 4-hydroxy-5-methoxycoumarin, acquired in DMSO-d6.
Table 1: ¹H NMR Spectral Data (500 MHz, DMSO-d6)
Note: The highly deshielded nature of the enolic proton (11.35 ppm) is a direct confirmation of the stabilized enol tautomer.
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment Notes
4-OH
11.35
Singlet (s)
-
1H
Enolic hydroxyl proton; highly deshielded due to strong H-bonding.
H-7
7.56
Triplet (t)
8.5
1H
Aromatic proton para to the methoxy group.
H-6, H-8
6.95
Doublet (d)
8.5
2H
Aromatic protons ortho to H-7; accidentally equivalent at 500 MHz.
H-3
5.50
Singlet (s)
-
1H
Vinylic proton alpha to the lactone carbonyl.
5-OCH₃
3.89
Singlet (s)
-
3H
Methoxy group protons.
Table 2: ¹³C NMR Spectral Data (75/125 MHz, DMSO-d6)
Note: The methoxy group acts as a strong ortho/para director, heavily shielding C-6 and C-8 compared to the meta position (C-7).
Position
Chemical Shift (δ, ppm)
Carbon Type
Assignment Notes
C-4
167.7
Quaternary (C-OH)
Enolic carbon; highly deshielded.
C-2
161.9
Quaternary (C=O)
Lactone carbonyl carbon.
C-5
157.8
Quaternary (C-OMe)
Aromatic carbon attached to the methoxy group.
C-8a
155.6
Quaternary (C-O)
Bridgehead aromatic carbon attached to the pyrone oxygen.
C-7
133.5
Methine (CH)
Aromatic carbon para to the methoxy group.
C-6
109.7
Methine (CH)
Aromatic carbon ortho to the methoxy group.
C-8
107.2
Methine (CH)
Aromatic carbon ortho to the pyrone oxygen.
C-4a
105.5
Quaternary (C)
Bridgehead aromatic carbon.
C-3
91.3
Methine (CH)
Vinylic carbon alpha to the carbonyl.
5-OCH₃
57.0
Methyl (CH₃)
Methoxy carbon.
Standardized Experimental Workflows
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the base-mediated cyclization synthesis and subsequent NMR validation.
Protocol A: Base-Mediated Synthesis of 4-Hydroxy-5-methoxycoumarin
This method leverages a Claisen-type condensation followed by intramolecular cyclization[1].
Initiation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 equiv) in anhydrous diethyl carbonate (3 mL per 3.0 mmol of substrate) under an inert argon atmosphere.
Controlled Addition: Slowly add a solution of 2-hydroxy-6-methoxyacetophenone (1.0 equiv) dissolved in diethyl carbonate to the NaH suspension. Causality: Slow addition controls the exothermic deprotonation and rapid evolution of hydrogen gas, establishing the nucleophilic enolate safely.
Cyclization: Heat the reaction mixture to 100 °C and maintain reflux for 3 hours. The strong base drives the formation of the β-keto ester intermediate, which spontaneously undergoes intramolecular cyclization.
Quenching: Cool the mixture to 0 °C using an ice bath. Carefully quench the excess NaH by the dropwise addition of distilled water until effervescence ceases completely.
Isolation: Wash the aqueous layer with diethyl ether (3 × 10 mL) to remove unreacted starting materials and mineral oil. Adjust the aqueous layer to pH 4 using concentrated HCl.
Purification: Collect the resulting off-white precipitate via vacuum filtration, wash thoroughly with cold water, and dry overnight at 90 °C to yield the pure product.
Protocol B: NMR Sample Preparation and Acquisition
Sample Preparation: Weigh exactly 15–20 mg of the synthesized compound and dissolve it completely in 0.6 mL of DMSO-d6. Ensure no particulate matter remains to avoid magnetic susceptibility artifacts.
Instrument Tuning: Transfer the solution to a high-quality 5 mm NMR tube. Insert into a 500 MHz NMR spectrometer. Perform automated gradient shimming and tune the probe specifically to the ¹H and ¹³C frequencies.
Acquisition Parameters (¹H): Acquire the proton spectrum using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to at least 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation, allowing for the accurate integration of the broad enolic hydroxyl proton.
Acquisition Parameters (¹³C): Acquire the carbon spectrum using proton decoupling (zgpg30). Increase the number of scans (e.g., 512 to 1024) and set D1 to 2.5 seconds to ensure an adequate signal-to-noise ratio for the slower-relaxing quaternary carbons (C-2, C-4, C-4a, C-8a).
Process Visualization
Fig 1: Synthetic workflow and NMR validation pipeline for 4-hydroxy-5-methoxycoumarin.
References
Synthesis of Analogues of Dicoumarol and their Biological Evaluation. Singaporean Journal of Scientific Research (SJSR).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLLWNnXvNP0tA_yQbjdT_vgIMRRGUfpDKjGEuBLO8MZbaLj9qUxqrnJIJHmCFu2Z9TWpN1hc2GjvzZ7xDbtvYvpzWqKSEg7ZK-oY5TXNgwC7GM5svp5vl8ApvuCOCVT-IYvqkbNLWy8W6ZSx-kkPfvXVw8dXw1WgY=]
Supplementary Information: Mechanistic Studies on the Palladium-Catalyzed Cross-Dehydrogenative Coupling of 4-Phenoxy-2-Coumarin. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLosn3Ai137mXhyH8mIOkWayPJeyIgXszAXm4qtqRtD7PsypqC-0uK-XVgGdjyP5JFJZDMx7xuMX_oGCsTWRzupu8CcPUiBIsUlUwk4rEBosGqZaZUnPCPAMFBDBIZ61WUCgptBPd8VYbZmZVEwAKFq1PZFLSdmA==]
Synthesis and Biological Evaluation of Coumarin-Based Inhibitors of NAD(P)H: Quinone Oxidoreductase-1 (NQO1). Journal of Medicinal Chemistry (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO7Ek22ejpWFQZXfSCrjKPooEAg7jvkRD1hGMy_j_9LEBYFbioGL1OHO3d-LEQWUboyHy6tnAfUjX3Xf2aW0smB9vuzqjOyfOTUxSXE-u7w2_QDuLKnNIZB1hPDZ-FFBeNUa7E]
Rigidity matters: hydrogen bonding and the inner filter effect govern selective sensing of 4-nitrophenol by coumarin[4]arenes. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgO3iL-T7TUdy9cNPdN-g-vbw2x0ksnW8aQUW3b6CZXNWXXeqmgSRj16RJo9mpaXG4zK0TUKaMr8PQQf9mr6p0QhmGpcWZheDipZ263RG55FfkFzV_9FU48rZNc3G7KOwZfwZJ4TShchF_AXwfJLe9v7SpdkWbkt0=]
Foundational
Biological activity of 4-hydroxy-5-methoxycoumarin in vitro
An In-Depth Technical Guide to Investigating the In Vitro Biological Activity of 4-Hydroxy-5-Methoxycoumarin A Note on the Current Research Landscape This document serves as a comprehensive technical guide for researcher...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Investigating the In Vitro Biological Activity of 4-Hydroxy-5-Methoxycoumarin
A Note on the Current Research Landscape
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the in vitro biological activities of 4-hydroxy-5-methoxycoumarin. It is important to note that as of this writing, specific published data on the biological activities of the 4-hydroxy-5-methoxy isomer of coumarin are limited in the public domain. However, the broader class of 4-hydroxycoumarins is a well-established privileged scaffold in medicinal chemistry, known to exhibit a wide array of pharmacological effects including anticoagulant, antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3]
Therefore, this guide is structured as an experimental roadmap. It provides the strategic framework, detailed methodologies, and data interpretation logic required to systematically investigate and characterize the potential therapeutic properties of 4-hydroxy-5-methoxycoumarin. We will proceed by hypothesizing its activity based on its structural class and detailing the robust, self-validating in vitro protocols necessary to confirm these activities.
Hypothesized Biological Activities and Investigative Strategy
The 4-hydroxycoumarin nucleus suggests several potential biological activities worth investigating. The presence of a phenolic hydroxyl group at the C4 position and a methoxy group at the C5 position may confer specific electronic and steric properties that influence its interaction with biological targets. Our investigative strategy will focus on four primary areas:
Anticancer/Cytotoxic Activity: Assessing the compound's ability to inhibit the proliferation of cancer cells.
Antioxidant Activity: Quantifying its capacity to neutralize free radicals.
Anti-inflammatory Activity: Determining its potential to modulate inflammatory responses in a cellular model.
Antimicrobial Activity: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.
For each area, we will present the gold-standard in vitro assays, complete with detailed protocols and the scientific rationale behind the experimental design.
Assessment of In Vitro Anticancer Activity
The initial step in evaluating a novel compound for anticancer potential is to assess its cytotoxicity against various cancer cell lines.[4][5] This provides crucial data on dose-dependent effects and selective toxicity. The MTT or SRB assays are robust, colorimetric methods widely used for this purpose.[6][7]
Causality Behind Experimental Choices
Choice of Assay: The Sulforhodamine B (SRB) assay is selected here for its reliability, sensitivity, and basis in measuring cellular protein content, which is often more stable than metabolic activity (measured by MTT) and less prone to interference from compounds that affect mitochondrial function.[7]
Cell Line Panel: A diverse panel of cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is crucial to identify broad-spectrum activity or potential tissue-specific selectivity.[2]
Controls: A vehicle control (e.g., DMSO) is essential to ensure the solvent used to dissolve the compound does not affect cell viability. A positive control (e.g., Doxorubicin) validates the assay's ability to detect cytotoxic effects.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for the SRB cytotoxicity assay.
Detailed Protocol: SRB Assay
Cell Seeding: Seed human cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare a stock solution of 4-hydroxy-5-methoxycoumarin in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle (DMSO) and positive (Doxorubicin) controls.
Incubation: Incubate the plates for 48 to 72 hours.
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
Absorbance Reading: Measure the absorbance at approximately 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[8]
Data Presentation
Summarize the results in a table for clear comparison.
Cell Line
Compound
IC₅₀ (µM) ± SD
MCF-7 (Breast)
4-hydroxy-5-methoxycoumarin
Experimental Value
Doxorubicin (Control)
Experimental Value
A549 (Lung)
4-hydroxy-5-methoxycoumarin
Experimental Value
Doxorubicin (Control)
Experimental Value
HCT116 (Colon)
4-hydroxy-5-methoxycoumarin
Experimental Value
Doxorubicin (Control)
Experimental Value
Evaluation of In Vitro Antioxidant Activity
Antioxidant activity is commonly assessed by measuring a compound's ability to scavenge synthetic free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are the most widely used methods due to their simplicity, speed, and reliability.[9][10]
Causality Behind Experimental Choices
Complementary Assays: Using both DPPH and ABTS assays provides a more comprehensive picture. DPPH is a radical soluble in organic media, while the ABTS radical cation is soluble in both aqueous and organic media. This allows for the assessment of antioxidant activity against radicals in different environments.[11][12]
Standard Control: Ascorbic acid or Trolox are used as standard positive controls, providing a benchmark against which the antioxidant capacity of the test compound can be compared and quantified.[13]
Mechanism of Action: These assays measure the ability of the compound to donate a hydrogen atom or an electron to the stable radical, causing a color change that can be measured spectrophotometrically. The phenolic hydroxyl group on the coumarin scaffold is a likely site for this activity.[14]
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Pre-treatment: Treat the cells with various concentrations of 4-hydroxy-5-methoxycoumarin for 1-2 hours.
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
Incubation: Incubate the plates for 24 hours at 37°C.
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
Incubation: Incubate at room temperature for 10 minutes in the dark.
Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Data Presentation
Concentration (µM)
% Cell Viability
Nitrite Conc. (µM) ± SD
% NO Inhibition
Control (No LPS)
100
Value
N/A
LPS Only
100
Value
0
Compound (10 µM) + LPS
Value
Value
Value
Compound (25 µM) + LPS
Value
Value
Value
Compound (50 µM) + LPS
Value
Value
Value
Evaluation of In Vitro Antimicrobial Activity
The antimicrobial potential of the compound can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. [15][16]The broth microdilution method is a standardized and widely used technique for this purpose.
[17][18]
Causality Behind Experimental Choices
Methodology: Broth microdilution is preferred over disk diffusion for determining MIC because it provides a quantitative result (e.g., in µg/mL), which is more informative for drug development than the qualitative result of a diffusion assay.
[15][17]* Microorganism Panel: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) to screen for broad-spectrum activity.
[19][20]* Validation: Including a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control is essential to validate the assay and ensure the microorganisms are susceptible under the test conditions.
[20]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol: Broth Microdilution
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-hydroxy-5-methoxycoumarin in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
[17]2. Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add the diluted microbial inoculum to each well containing the compound.
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm sterility.
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 25°C for 48 hours for fungi.
[19]6. MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
[15][17]
Data Presentation
Microorganism
Compound
MIC (µg/mL)
Staphylococcus aureus (Gram +)
4-hydroxy-5-methoxycoumarin
Experimental Value
Ciprofloxacin (Control)
Experimental Value
Escherichia coli (Gram -)
4-hydroxy-5-methoxycoumarin
Experimental Value
Ciprofloxacin (Control)
Experimental Value
Candida albicans (Yeast)
4-hydroxy-5-methoxycoumarin
Experimental Value
Fluconazole (Control)
Experimental Value
References
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC. (n.d.). National Center for Biotechnology Information.
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 20). Noble Life Sciences.
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23). MDPI.
DPPH Antioxidant Assay. (n.d.). G-Biosciences.
The different methods for in vitro antimicrobial susceptibility testing... (n.d.). ResearchGate.
ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 2). protocols.io. Retrieved March 20, 2026, from [Link]
DPPH Assay. (n.d.). Bio-protocol. Retrieved March 20, 2026, from [Link]
DPPH Assay Protocol with Ascorbic Acid. (n.d.). Scribd. Retrieved March 20, 2026, from [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
In vitro assays and techniques utilized in anticancer drug discovery. (2019, January 15). PubMed. Retrieved March 20, 2026, from [Link]
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001, November 8). PubMed. Retrieved March 20, 2026, from [Link]
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023, April 17). MDPI. Retrieved March 20, 2026, from [Link]
DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved March 20, 2026, from [Link]
ABTS Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved March 20, 2026, from [Link]
ABTS Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved March 20, 2026, from [Link]
Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. (n.d.). JNCI: Journal of the National Cancer Institute. Retrieved March 20, 2026, from [Link]
Anti-Inflammatory Screen. (n.d.). IIVS. Retrieved March 20, 2026, from [Link]
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An In-depth Technical Guide to the Toxicity and Safety Profile of 4-hydroxy-5-methoxy-2H-chromen-2-one (Fraxetin)
For Researchers, Scientists, and Drug Development Professionals Introduction 4-hydroxy-5-methoxy-2H-chromen-2-one, a naturally occurring coumarin derivative also known as Fraxetin, has garnered significant interest in th...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-5-methoxy-2H-chromen-2-one, a naturally occurring coumarin derivative also known as Fraxetin, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Found in various plants, including those from the Fraxinus genus, Fraxetin has demonstrated potent antioxidant, anti-inflammatory, and neuroprotective properties in preclinical studies.[2][3][4] As with any compound with therapeutic potential, a thorough understanding of its toxicity and safety profile is paramount for its consideration in drug development. This technical guide provides a comprehensive analysis of the available toxicological data on 4-hydroxy-5-methoxy-2H-chromen-2-one, offering insights into its safety profile and the mechanistic underpinnings of its biological effects. While extensive data on many coumarin derivatives exist, this guide will focus on the specific knowledge available for Fraxetin and extrapolate from closely related analogues where necessary, always with a clear indication of the studied compound.
Toxicological Profile: An Evidence-Based Assessment
The safety of coumarin derivatives is a subject of considerable research, with hepatotoxicity being a primary concern for some members of this class. This toxicity is often linked to the metabolic activation of the coumarin core into reactive intermediates, such as 3,4-epoxides.[6][7][8][9] The nature and position of substituents on the coumarin ring play a crucial role in determining the metabolic fate and, consequently, the toxicity of the compound.
Acute Toxicity
To date, there is a notable absence of publicly available, standardized acute toxicity data for 4-hydroxy-5-methoxy-2H-chromen-2-one (Fraxetin), such as LD50 (median lethal dose) values from oral, dermal, or intraperitoneal studies in animal models. However, numerous in vitro and some in vivo studies consistently suggest a low toxicity profile for Fraxetin. For instance, one study highlighted that Fraxetin is characterized by low toxicity.[10] Another study assessing its potential as a fungicide for larches confirmed its lack of toxicity to the host plant even at a high concentration of 4000 μg/mL.[11]
Cytotoxicity
The cytotoxic potential of Fraxetin has been evaluated across a range of cell lines, including both cancerous and non-cancerous lines. A consistent finding is its selective cytotoxicity towards cancer cells, with minimal impact on normal cells.
One study reported that Fraxetin was not cytotoxic to normal keratinocytes (HaCaT) and melanocytes (HEMa-LP), although it slightly inhibited their viability at high concentrations.[12][13] Another report emphasized its minimal cytotoxic effects on normal human cells.[14]
In contrast, Fraxetin has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
These findings suggest a favorable therapeutic window for Fraxetin, a critical attribute for any potential anti-cancer agent.
Genotoxicity and Carcinogenicity
There is currently no specific data available from standard genotoxicity assays (e.g., Ames test, micronucleus test) or long-term carcinogenicity studies for 4-hydroxy-5-methoxy-2H-chromen-2-one. For the broader class of coumarins, the parent compound has been shown to be non-genotoxic.[8] The carcinogenicity observed in some rodent studies with coumarin is considered to be a secondary effect of its hepatotoxicity.[8] Given the apparent low cytotoxicity of Fraxetin towards normal cells, a similar low risk of carcinogenicity might be inferred, though dedicated studies are required for confirmation.
Metabolism and its Implications for Safety
The metabolism of coumarins is a key determinant of their toxicity. The primary route of detoxification for many coumarins is hydroxylation, followed by glucuronidation.[7] However, a competing pathway involving the formation of a coumarin 3,4-epoxide can lead to the production of toxic metabolites, such as o-hydroxyphenylacetaldehyde (o-HPA), which is implicated in hepatotoxicity.[6][7][9]
For Fraxetin, one study has identified that it undergoes glucuronidation.[17][18] The presence of hydroxyl groups at the 7 and 8 positions likely facilitates this detoxification pathway. The 5-methoxy group may also influence its metabolic profile. The detailed metabolic fate of Fraxetin and the potential for epoxide formation have not been fully elucidated. Understanding the balance between these metabolic pathways is crucial for a definitive safety assessment.
Caption: Generalized metabolic pathways of coumarin, highlighting the detoxification and toxification routes.
Mechanisms of Action Related to Safety
The favorable safety profile of Fraxetin is likely intertwined with its primary mechanisms of action, which are predominantly protective.
Antioxidant and Anti-inflammatory Mechanisms
Fraxetin exhibits potent antioxidant activity through multiple mechanisms. It can directly scavenge free radicals and also induce the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), via the activation of the Nrf2/ARE pathway.[19][20] Its anti-inflammatory effects are mediated by the inhibition of key pro-inflammatory signaling pathways, including the NF-κB and TLR4/MyD88 pathways.[2][3][4] By mitigating oxidative stress and inflammation, Fraxetin may protect cells and tissues from damage, contributing to its overall low toxicity.
Caption: Key signaling pathways modulated by Fraxetin leading to its antioxidant and anti-inflammatory effects.
Structure-Activity Relationship Insights
The toxicity of coumarins is highly dependent on their substitution patterns. The presence of hydroxyl and methoxy groups, as in Fraxetin, can significantly influence their biological activity and safety. Hydroxylation, particularly at the 7-position, is a major detoxification pathway for coumarin.[7] Fraxetin possesses hydroxyl groups at both the 7 and 8 positions, which could favor detoxification through glucuronidation and sulfation, thereby reducing the likelihood of forming toxic metabolites.
Studies on various hydroxy- and methoxy-substituted coumarins have shown that these substitutions can modulate cytotoxicity and other biological activities.[10][21] The specific arrangement of a 4-hydroxy and a 5-methoxy group on the coumarin scaffold of Fraxetin appears to confer a favorable balance of therapeutic activity and low toxicity.
Experimental Protocols for Toxicological Assessment
For researchers planning to conduct further toxicological evaluations of 4-hydroxy-5-methoxy-2H-chromen-2-one or its derivatives, the following standard protocols are recommended.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 4-hydroxy-5-methoxy-2H-chromen-2-one in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle controls (e.g., DMSO) and untreated controls.
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A simplified workflow of the MTT assay for determining cytotoxicity.
In Vitro Mutagenicity: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it). The compound of interest is incubated with the bacteria, and the number of revertant colonies (those that have mutated back to being able to synthesize histidine) is counted. An increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Metabolic Activation (S9 Mix): Prepare a metabolic activation system (S9 mix) from the liver homogenate of induced rodents (e.g., rats) to mimic mammalian metabolism. The test should be performed both with and without the S9 mix.
Plate Incorporation Assay:
To a tube containing molten top agar, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
Pour the mixture onto a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: Compare the number of revertant colonies in the treated groups to the spontaneous reversion rate in the control group. A dose-dependent increase of at least two-fold in the number of revertants is generally considered a positive result.
In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)
This guideline provides a stepwise procedure for assessing the acute oral toxicity of a substance.
Principle: A small group of animals (typically three female rats) is dosed at a specific starting dose level. The outcome (mortality or survival) determines the next dosing step (a higher or lower dose).
Step-by-Step Methodology:
Animal Selection and Acclimatization: Use healthy, young adult rodents (usually rats), and acclimatize them to the laboratory conditions.
Dosing: Administer 4-hydroxy-5-methoxy-2H-chromen-2-one orally by gavage at one of the defined starting dose levels (e.g., 300 mg/kg).
Observation: Observe the animals closely for signs of toxicity immediately after dosing and periodically for at least 14 days. Record all clinical signs, body weight changes, and mortality.
Stepwise Procedure:
If mortality occurs, re-dose at a lower dose level.
If no mortality occurs, dose the next group at a higher dose level.
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Data Analysis: The results are used to classify the substance into a specific toxicity class based on the Globally Harmonised System (GHS).
Conclusion and Future Directions
The available evidence strongly suggests that 4-hydroxy-5-methoxy-2H-chromen-2-one (Fraxetin) possesses a favorable safety profile, characterized by low cytotoxicity towards normal cells and potent protective effects mediated by its antioxidant and anti-inflammatory properties. Its chemical structure, featuring hydroxyl groups that can facilitate detoxification, likely contributes to this low toxicity.
However, to fully establish its safety for potential therapeutic applications, further research is warranted. Key areas for future investigation include:
Standardized Acute Toxicity Studies: Determination of LD50 values through oral, dermal, and intraperitoneal routes in rodent models according to OECD guidelines.
Genotoxicity and Carcinogenicity Assessment: Comprehensive evaluation of its mutagenic and carcinogenic potential using a standard battery of tests.
Detailed Metabolism and Pharmacokinetic Studies: Elucidation of the complete metabolic profile of Fraxetin, including the identification of all major metabolites and an assessment of their potential toxicity.
Chronic Toxicity Studies: Long-term studies to evaluate the effects of repeated exposure to Fraxetin.
A thorough investigation in these areas will provide the necessary data to complete a comprehensive risk assessment and will be crucial for the further development of 4-hydroxy-5-methoxy-2H-chromen-2-one as a safe and effective therapeutic agent.
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An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-Hydroxy-5-Methoxycoumarin Compounds
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals investigating the receptor binding characteristics of 4-hydroxy-5-methoxycoumarin and its derivatives....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals investigating the receptor binding characteristics of 4-hydroxy-5-methoxycoumarin and its derivatives. While the broader class of 4-hydroxycoumarins is extensively studied, particularly as anticoagulants, specific quantitative binding data for the 5-methoxy substituted variants remain a developing area of research. This document, therefore, serves as both a summary of established principles and a methodological roadmap for future investigations. We will delve into the primary molecular target, Vitamin K Epoxide Reductase (VKOR), and explore protocols to quantitatively assess compound affinity, contextualizing the potential of the 5-methoxycoumarin scaffold within the broader landscape of pharmacologically active coumarins.
The 4-Hydroxycoumarin Scaffold: A Privileged Structure in Pharmacology
The 4-hydroxycoumarin motif is a cornerstone in medicinal chemistry, most renowned for its role in the development of oral anticoagulants.[1] This class of compounds exerts its primary therapeutic effect by targeting and inhibiting Vitamin K epoxide reductase (VKOR), a critical enzyme in the vitamin K cycle.[1][2] This cycle is essential for the post-translational gamma-carboxylation of several blood clotting factors (II, VII, IX, and X), a modification required for their biological activity.[2] By inhibiting VKOR, 4-hydroxycoumarins deplete the available reduced vitamin K, leading to the production of under-carboxylated and non-functional clotting factors, thus exerting a potent anticoagulant effect.[2] Warfarin is the most well-known example of a 4-hydroxycoumarin-based drug.[3]
Beyond anticoagulation, the structural versatility of the 4-hydroxycoumarin scaffold has led to the exploration of its derivatives against a wide array of other biological targets. These include enzymes such as muscle myosin ATPases, HIV-1 protease, and cyclooxygenase (COX), as well as receptors like the serotonin 5-HT1A and 5-HT2A receptors.[4] This diverse pharmacology underscores the importance of detailed receptor binding studies to elucidate the mechanism of action and potential therapeutic applications of novel derivatives, such as those bearing a 5-methoxy substitution.
Vitamin K Epoxide Reductase (VKOR): The Primary Target
VKOR is an integral membrane protein located in the endoplasmic reticulum.[3] It catalyzes the reduction of vitamin K 2,3-epoxide back to vitamin K, allowing the vitamin to be recycled as a cofactor for gamma-glutamyl carboxylase.[3] The binding of 4-hydroxycoumarin anticoagulants to VKOR is a well-studied interaction. Structural and mutagenesis studies have identified key amino acid residues in the enzyme's binding pocket that are crucial for this interaction, notably Tyrosine 139 and Phenylalanine 55.[3][5][6][7][8] The 4-hydroxyl group of the coumarin core is essential for forming a critical hydrogen bond with Tyr139, anchoring the inhibitor in the active site.[3]
While extensive research has focused on warfarin and its direct analogues, the specific binding affinity of 4-hydroxy-5-methoxycoumarin for VKOR is not well-documented in publicly available literature. The introduction of a methoxy group at the 5-position of the benzopyran ring can be expected to alter the electronic and steric properties of the molecule, which could influence its binding affinity and specificity for VKOR and other potential off-targets. Therefore, quantitative assessment of its binding affinity is a critical first step in characterizing its pharmacological profile.
Quantifying Binding Affinity: Methodologies and Protocols
To determine the receptor binding affinity of a novel compound like 4-hydroxy-5-methoxycoumarin, a variety of in vitro assays can be employed. The choice of assay depends on the target receptor and the availability of specific reagents. For VKOR, inhibition assays are commonly used to determine the potency of a compound, which is typically expressed as the half-maximal inhibitory concentration (IC50). This value can then be used to calculate the inhibition constant (Ki), which represents the intrinsic binding affinity of the inhibitor for the enzyme.[9][10]
In Vitro VKOR Inhibition Assay (DTT-Driven)
A common method to assess the inhibitory potential of compounds against VKOR is the dithiothreitol (DTT)-driven in vitro assay using liver microsomes, which are rich in VKOR.[9] This cell-free system allows for the direct measurement of enzyme inhibition without the complexities of cellular uptake and metabolism.
Experimental Protocol: In Vitro VKOR Inhibition Assay
Objective: To determine the IC50 value of 4-hydroxy-5-methoxycoumarin for Vitamin K Epoxide Reductase (VKORC1).
Materials:
Liver microsomes (from a species expressing the target VKOR, e.g., human, rat)
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
Preparation of Reagents:
Prepare a stock solution of 4-hydroxy-5-methoxycoumarin in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a wide concentration range (e.g., from 1 nM to 100 µM).
Prepare a stock solution of warfarin in the same solvent to be used as a positive control.
Prepare the substrate solution (Vitamin K1 2,3-epoxide) in an appropriate solvent like ethanol.
Prepare fresh DTT solution in the reaction buffer.
Enzyme Inhibition Reaction:
In a microcentrifuge tube, pre-incubate the liver microsomes with various concentrations of the test compound or controls (vehicle, warfarin) for a defined period (e.g., 15-30 minutes) at room temperature.
Initiate the enzymatic reaction by adding the substrate (Vitamin K1 2,3-epoxide) and the reducing agent (DTT).
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The reaction time should be optimized to ensure linearity.
Reaction Quenching and Extraction:
Stop the reaction by adding a quenching solution (e.g., a 2:3 mixture of isopropanol and hexane).
Vortex vigorously to extract the lipids, including the substrate and the product (Vitamin K1 quinone).
Centrifuge to separate the organic and aqueous phases.
HPLC Analysis:
Carefully transfer the organic (hexane) layer to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in the mobile phase for HPLC analysis.
Inject the sample into the HPLC system to separate and quantify the amount of substrate (Vitamin K1 2,3-epoxide) and the product (Vitamin K1 quinone).
Data Analysis:
Calculate the percentage of VKOR activity for each concentration of the test compound relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[11]
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro VKOR Inhibition Assay.
Quantitative Data on 4-Hydroxycoumarin Derivatives
Note: The IC50 and Ki values are highly dependent on the specific assay conditions and should be compared with caution.[9]
The Vitamin K Cycle and Mechanism of Inhibition
A clear understanding of the biochemical pathway is essential for interpreting binding affinity data. The following diagram illustrates the Vitamin K cycle and the central role of VKOR, highlighting the point of inhibition by 4-hydroxycoumarin compounds.
Caption: The Vitamin K Cycle and the inhibitory action of 4-hydroxycoumarins.
Conclusion and Future Directions
The 4-hydroxy-5-methoxycoumarin scaffold represents an intriguing area for drug discovery. While its primary expected target is VKOR, based on the extensive literature on related compounds, its precise binding affinity and potential for interacting with other receptors remain to be determined. The methodologies and protocols outlined in this guide provide a robust framework for researchers to undertake these critical investigations.
Future research should prioritize the synthesis of 4-hydroxy-5-methoxycoumarin and its derivatives, followed by systematic in vitro screening against a panel of relevant receptors, beginning with VKOR. The determination of IC50 and subsequently Ki values will provide the foundational data needed to understand the structure-activity relationship and to guide further optimization of this promising class of compounds. Such studies will be instrumental in unlocking the full therapeutic potential of 5-methoxy substituted 4-hydroxycoumarins.
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F. García-Cánovas, et al., "The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition," International Journal of Molecular Sciences, vol. 23, no. 10, p. 5565, 2022.
J. Tie, et al., "Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy," Blood Advances, vol. 4, no. 10, pp. 2248-2256, 2020.
Bitesize Bio, "How to Interpret IC50 and Kd in Drug–Target Interactions," Bitesize Bio, 2026.
Promega Connections, "IC50, EC50 and Kd: What is the Difference and Why Do They matter?
The Science Snail, "The difference between Ki, Kd, IC50, and EC50 values," The Science Snail, 2019.
Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 4-Hydroxy-5-methoxy-2H-chromen-2-one
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary The structural characterization of coumarin derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists
Document Type: Technical Whitepaper & Mechanistic Guide
Executive Summary
The structural characterization of coumarin derivatives is a critical vector in modern pharmacokinetics and natural product metabolomics. Specifically, 4-hydroxy-5-methoxy-2H-chromen-2-one (4-hydroxy-5-methoxycoumarin) presents a highly functionalized scaffold where the interplay between a lactone ring, an enolizable 4-hydroxyl group, and a sterically hindered 5-methoxy group dictates its behavior under collision-induced dissociation (CID).
This whitepaper deconstructs the mass spectrometry (MS) fragmentation patterns of this molecule. By moving beyond empirical observation into the quantum-mechanical and thermodynamic causality of gas-phase ion dissociation, we provide a self-validating framework for identifying this compound and its metabolites in complex biological matrices.
Mechanistic Causality of Gas-Phase Fragmentation
The fragmentation of 4-hydroxy-5-methoxy-2H-chromen-2-one under positive Electrospray Ionization (ESI+) and tandem mass spectrometry (MS/MS) is governed by three distinct, competing thermodynamic pathways. Understanding why these bonds break is essential for preventing false-positive metabolite annotations.
A. Pyrone Ring Contraction (Loss of CO and CO₂)
The 2H-chromen-2-one (coumarin) core is characterized by a lactone (cyclic ester) moiety. Upon collisional activation, the protonated precursor ion (
[M+H]+
at m/z 193.05) experiences charge localization on the carbonyl oxygen.
Causality: The thermodynamic drive to form a highly stable, aromatic benzofuran-like cation forces the sequential or concerted expulsion of neutral carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da). The loss of CO₂ is a low-activation-energy pathway, typically dominating at lower collision energies (15–20 eV) .
B. Retro-Diels-Alder / Ketene Expulsion
The presence of the 4-hydroxyl group introduces a critical tautomeric dynamic. In the gas phase, the enol form exists in equilibrium with its keto tautomer (at the C3-C4 positions).
Causality: The keto tautomer facilitates a retro-Diels-Alder-like cleavage (or retro-Michael reaction in protonated states), leading to the highly specific expulsion of a neutral ketene molecule (C₂H₂O, 42 Da). This leaves a stable phenolic fragment ion at m/z 151.04. This 42 Da neutral loss is the definitive structural signature of 4-hydroxycoumarins .
C. Homolytic Methoxy Cleavage
The 5-methoxy group is electronically rich but sterically constrained by the adjacent pyrone oxygen.
Causality: While even-electron rule violations are rare in ESI, the stabilization provided by the extended conjugated system allows for the homolytic cleavage of the O-CH₃ bond, expelling a methyl radical (•CH₃, 15 Da) to form a stable radical cation at m/z 178.03. Alternatively, a rearrangement can lead to the loss of formaldehyde (CH₂O, 30 Da), though radical loss is highly diagnostic for methoxy-aromatics analyzed via high-resolution MS .
Quantitative Data Presentation
To facilitate easy comparison and integration into targeted Multiple Reaction Monitoring (MRM) methods, the theoretical and observed fragments are summarized below.
Table 1: ESI+ MS/MS Fragmentation Profile of 4-hydroxy-5-methoxy-2H-chromen-2-one
(Precursor Ion: Exact Mass 192.0423 Da |
[M+H]+
= 193.0496 Da)
Fragment Ion (m/z)
Neutral Loss (Da)
Expelled Species
Mechanistic Origin
Relative Abundance / Energy Opt.
193.0496
N/A
None
Intact Precursor
[M+H]+
N/A
178.0261
15.0235
•CH₃
Methoxy radical cleavage
Medium (Requires >30 eV)
165.0547
27.9949
CO
Pyrone ring contraction
High (20-25 eV)
151.0390
42.0106
C₂H₂O (Ketene)
4-OH Keto-enol tautomerization
Base Peak (15-20 eV)
149.0597
43.9899
CO₂
Lactone cleavage
High (15-25 eV)
133.0284
60.0212
CO₂ + •CH₃
Consecutive secondary loss
Low (35 eV)
123.0441
70.0055
C₂H₂O + CO
Consecutive secondary loss
Medium (35 eV)
Visualizing the Fragmentation Logic
Figure 1: Proposed ESI-MS/MS thermodynamic fragmentation pathways of 4-hydroxy-5-methoxy-2H-chromen-2-one.
To ensure high-fidelity detection of 4-hydroxy-5-methoxycoumarin and its phase II metabolites (e.g., glucuronides) , the following self-validating UPLC-Q-TOF methodology must be employed. This protocol is designed not just to execute steps, but to actively control for matrix suppression and isobaric interference.
Step 1: Matrix Preparation & Isotopic Spiking
Action: Crash plasma/urine proteins using 3:1 (v/v) cold Acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as
13C6
-4-hydroxycoumarin. Centrifuge at 14,000 x g for 10 minutes.
Causality: The immediate addition of SIL-IS prior to extraction acts as an internal self-validator. Any ion suppression caused by the biological matrix or physical loss during precipitation will equally affect the SIL-IS, allowing for absolute quantification correction.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a sub-2 µm C18 UPLC column. Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Causality: Acetonitrile is explicitly chosen over methanol. Acetonitrile provides aprotic solvation, which reduces background chemical noise in the low m/z region and enhances the desolvation efficiency of the rigid, hydrophobic coumarin core, yielding a 3x increase in ESI+ sensitivity.
Step 3: ESI Source Optimization
Action: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 450°C, and Cone Voltage to 25 V.
Causality: The relatively low Cone Voltage (25 V) is critical. Coumarins are highly susceptible to in-source fragmentation (specifically premature CO₂ loss). Keeping the cone voltage low preserves the intact
[M+H]+
precursor for downstream tandem analysis.
Step 4: Data-Independent Acquisition (
MSE
)
Action: Operate the Q-TOF in
MSE
mode. Alternate scans between a low-energy channel (Collision Energy: 4 eV) and a high-energy ramp channel (Collision Energy: 15–40 eV).
Causality:MSE
provides a self-validating dataset. The low-energy channel guarantees the accurate mass of the intact precursor, while the high-energy ramp simultaneously captures both the low-energy ketene loss (15 eV) and the high-energy methyl radical loss (35 eV) without requiring prior MS/MS pre-selection .
Figure 2: Self-validating LC-MS/MS experimental workflow for coumarin metabolite profiling.
References
Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules (MDPI).[Link]
Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry.[Link]
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.[Link]
New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. Molecules (MDPI).[Link]
Gas phase retro-Michael reaction resulting from dissociative protonation: fragmentation of protonated warfarin in mass spectrometry. PubMed.[Link]
Foundational
Solubility of 4-Hydroxy-5-methoxy-2H-chromen-2-one in DMSO and ethanol
An In-depth Technical Guide to the Solubility of 4-Hydroxy-5-methoxy-2H-chromen-2-one in DMSO and Ethanol Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of 4-Hydroxy-5-methoxy-2H-chromen-2-one in DMSO and Ethanol
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Hydroxy-5-methoxy-2H-chromen-2-one in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. While specific quantitative solubility data for this particular coumarin derivative is not extensively documented in publicly available literature, this paper will establish a scientifically grounded framework for researchers to understand, predict, and experimentally determine its solubility. We will delve into the physicochemical properties of the molecule, the theoretical basis for its solubility in polar aprotic (DMSO) and polar protic (ethanol) solvents, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications ranging from high-throughput screening to formulation development.
Introduction: The Significance of 4-Hydroxy-5-methoxy-2H-chromen-2-one and its Solubility
Coumarin and its derivatives are a class of compounds that have garnered significant interest in the pharmaceutical and life sciences sectors due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] 4-Hydroxy-5-methoxy-2H-chromen-2-one is a member of this versatile family, and its utility in research and drug discovery is fundamentally linked to its solubility.
Solubility is a critical physicochemical parameter that influences a compound's bioavailability, formulation, and its suitability for various in vitro and in vivo studies.[4] An accurate understanding of a compound's solubility in different solvents is paramount for:
Stock Solution Preparation: Ensuring complete dissolution for accurate and reproducible experimental results.
High-Throughput Screening (HTS): Preventing compound precipitation in assay plates, which can lead to false-positive or false-negative results.
Formulation Development: Providing a basis for developing suitable delivery systems for preclinical and clinical studies.
Predicting Biological Performance: Solubility can impact a compound's absorption and distribution in biological systems.
This guide will focus on two of the most ubiquitous solvents in a research setting: DMSO, a powerful polar aprotic solvent, and ethanol, a widely used polar protic solvent.
Physicochemical Properties of 4-Hydroxy-5-methoxy-2H-chromen-2-one
To understand the solubility of 4-Hydroxy-5-methoxy-2H-chromen-2-one, we must first consider its molecular structure and inherent properties.
The structure contains a hydroxyl (-OH) group and a methoxy (-OCH3) group, both of which can participate in hydrogen bonding, and a lactone ring, which contributes to its polarity. These features are key determinants of its solubility in different solvents.
Solubility Profile and Solvent Interactions
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar aprotic solvent, renowned for its ability to dissolve a wide array of organic compounds, including those that are sparingly soluble in water.[6][7] Its strong hydrogen bond accepting capability allows it to effectively solvate molecules with hydrogen bond donors, such as the hydroxyl group on our target compound.
For a closely related analog, 4-hydroxycoumarin, the solubility in DMSO is reported to be approximately 30 mg/mL.[8] Given the presence of an additional methoxy group in 4-Hydroxy-5-methoxy-2H-chromen-2-one, which can also engage in polar interactions, it is reasonable to hypothesize a similar or potentially higher solubility in DMSO.
Solubility in Ethanol
Ethanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor. It is generally a good solvent for many organic compounds, although typically less potent than DMSO. The solubility of 4-hydroxycoumarin in ethanol is also reported to be around 30 mg/mL.[8] The structural similarities suggest that 4-Hydroxy-5-methoxy-2H-chromen-2-one will also exhibit good solubility in ethanol.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility values, a robust experimental method is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9][10]
Principle
An excess amount of the solid compound is agitated in the solvent of choice for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.
Required Materials and Equipment
4-Hydroxy-5-methoxy-2H-chromen-2-one (solid)
Anhydrous DMSO
Absolute Ethanol
Glass vials with screw caps
Analytical balance
Volumetric flasks and pipettes
Shaking incubator or orbital shaker
Centrifuge
Syringe filters (0.22 µm)
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
Preparation of Saturated Solutions:
Add an excess amount of 4-Hydroxy-5-methoxy-2H-chromen-2-one (e.g., 10-20 mg) to several vials for each solvent to be tested. The key is to have undissolved solid remaining at the end of the experiment.
Accurately pipette a known volume of the solvent (e.g., 1 mL of DMSO or ethanol) into each vial.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
Agitate the samples for 24 to 48 hours to ensure that equilibrium solubility is achieved. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.[9]
Phase Separation:
After equilibration, remove the vials and let them stand to allow the excess solid to settle.
To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[9]
Sample Collection and Preparation:
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. For added certainty, the supernatant can be passed through a syringe filter.
Perform a serial dilution of the supernatant with the same solvent to bring the concentration into the linear range of the analytical instrument. This is a critical step to ensure accurate quantification.
Quantification:
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method.
A standard calibration curve must be prepared using known concentrations of 4-Hydroxy-5-methoxy-2H-chromen-2-one in the respective solvent.
The concentration of the diluted sample is determined from the calibration curve, and the original solubility is calculated by factoring in the dilution factor.
Visualization of the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
The experimentally determined solubility should be reported in standard units such as mg/mL or molarity (mol/L). It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Table for Reporting Results:
Solvent
Temperature (°C)
Solubility (mg/mL) ± SD
Molar Solubility (mol/L) ± SD
DMSO
25
Experimental Value
Calculated Value
Ethanol
25
Experimental Value
Calculated Value
Conclusion
While direct quantitative data for the solubility of 4-Hydroxy-5-methoxy-2H-chromen-2-one in DMSO and ethanol is sparse, a strong theoretical basis and data from analogous compounds suggest good solubility in both solvents. For researchers requiring precise values, the provided shake-flask protocol offers a reliable and validated method for determination. An accurate understanding and experimental validation of solubility are non-negotiable first steps in leveraging the full potential of this promising coumarin derivative in drug discovery and other scientific applications.
References
EXPERIMENTAL DETERMINATION AND MODELING OF COUMARIN SOLUBILITY IN SUPERCRITICAL CARBON DIOXIDE. (n.d.). nupeg.ufrn.br. Retrieved March 21, 2026, from [Link]
Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents | Request PDF. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]
Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. (2023, July 22). ResearchGate. Retrieved March 21, 2026, from [Link]
4-HYDROXY-7-METHOXY-2H-CHROMEN-2-ONE. (n.d.). Matrix Fine Chemicals. Retrieved March 21, 2026, from [Link]
4-hydroxy-2H-chromen-2-one. (2024, April 9). ChemBK. Retrieved March 21, 2026, from [Link]
4-hydroxy-3-phenylmethoxychromen-2-one. (2025, May 20). ChemSynthesis. Retrieved March 21, 2026, from [Link]
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2024, June 25). MDPI. Retrieved March 21, 2026, from [Link]
Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. (2010, June 11). PMC. Retrieved March 21, 2026, from [Link]
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved March 21, 2026, from [Link]
4-Hydroxy-2H-chromen-2-one derivatives. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
(PDF) Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
6-HYDROXY-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE. (n.d.). precisionFDA. Retrieved March 21, 2026, from [Link]
Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]
In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004, February 15). PubMed. Retrieved March 21, 2026, from [Link]
Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. (n.d.). PMC. Retrieved March 21, 2026, from [Link]
Reaction of Dimethyl Sulfoxide-Acetic Anhydride with 4-Hydroxy-coumarin and Its Derivatives Under Microwave Conditions. (n.d.). Asian Journal of Chemistry. Retrieved March 21, 2026, from [Link]
Coumarin-4-ylmethoxycarbonyls as Phototriggers for Alcohols and Phenols. (n.d.). Organic Letters. Retrieved March 21, 2026, from [Link]
4-hydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]chromen-2-one. (n.d.). PubChemLite. Retrieved March 21, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Protocol & Application Guide
Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers
Executive Summary & Biopharmaceutical Rationale
4-Hydroxy-5-methoxy-2H-chromen-2-one (4-HMC) is a highly active coumarin derivative. Coumarins, characterized by their benzopyrone backbone, exhibit a broad spectrum of pharmacological activities, including potent anticoagulant, antimicrobial, anti-inflammatory, and antineoplastic effects[1, 5]. However, the clinical translation of 4-HMC is severely bottlenecked by its Biopharmaceutics Classification System (BCS) Class II/IV characteristics: extreme hydrophobicity, poor aqueous solubility, and rapid hepatic first-pass metabolism.
To harness the therapeutic potential of 4-HMC, advanced nanocarrier and supramolecular formulation strategies are required. This application note details three field-proven formulation architectures—Cyclodextrin Inclusion Complexes, Solid Lipid Nanoparticles (SLNs), and Polymeric (PLGA-PEG) Nanoparticles —providing the mechanistic causality behind each experimental choice and self-validating protocols to ensure reproducible critical quality attributes (CQAs).
Mechanism: Native β-cyclodextrin (β-CD) possesses a hydrophilic exterior and a hydrophobic toroidal cavity. The coumaryl ring system of 4-HMC is engulfed within this cavity, while the proximal methoxy and hydroxy substituents interact with the β-CD rim via hydrogen bonding, stabilizing the 1:1 stoichiometric complex [2].
Causality: By shielding the hydrophobic benzopyrone core from the aqueous environment, β-CD prevents molecular auto-aggregation, drastically reducing the thermodynamic barrier to dissolution and enhancing immediate bioavailability.
Mechanism: 4-HMC is dispersed within a solid lipid matrix (e.g., Compritol 888 ATO or Stearic Acid) stabilized by physiological surfactants.
Causality: The solid lipid core protects 4-HMC from harsh gastrointestinal (GI) degradation. More importantly, upon oral administration, the lipid matrix stimulates the secretion of bile salts and the formation of enterocyte chylomicrons. This facilitates lymphatic uptake via Peyer's patches, intentionally bypassing hepatic first-pass metabolism and significantly enhancing systemic exposure [3, 4].
Sustained Tumor Targeting: PLGA-PEG Nanoparticles
Mechanism: 4-HMC is encapsulated in a poly(lactic-co-glycolic acid) (PLGA) core, surrounded by a polyethylene glycol (PEG) corona.
Causality: The PLGA core undergoes gradual hydrolytic degradation, providing a zero-order, sustained release of 4-HMC. The PEG corona provides steric hindrance against serum opsonins, preventing premature clearance by the mononuclear phagocyte system (MPS). This prolonged circulation allows the nanoparticles to passively accumulate in tumor microenvironments via the Enhanced Permeability and Retention (EPR) effect [5].
Self-Validating Experimental Protocols
Protocol A: Synthesis of 4-HMC / β-CD Inclusion Complex (Co-Precipitation)
Preparation: Weigh 4-HMC and β-CD at a precise 1:1 molar ratio.
Aqueous Phase: Dissolve β-CD in ultra-pure Milli-Q water at 60°C until optically clear.
Organic Phase: Dissolve 4-HMC in a minimal volume of absolute ethanol.
Complexation: Add the 4-HMC ethanolic solution dropwise (0.5 mL/min) to the β-CD solution under continuous magnetic stirring at 400 rpm.
Causality: Dropwise addition ensures the local concentration of 4-HMC never exceeds the available β-CD cavities, preventing the precipitation of uncomplexed hydrophobic aggregates.
Equilibration: Stir the mixture for 24 h at room temperature to achieve thermodynamic equilibrium of the inclusion process.
Recovery: Cool the solution to 4°C for 12 h to precipitate the complex. Filter, wash with ice-cold water, and lyophilize for 48 h.
Self-Validation Step (DSC): Perform Differential Scanning Calorimetry (DSC). The complete disappearance of the sharp 4-HMC melting endotherm (typically around 203-204°C) confirms successful, quantitative inclusion within the β-CD cavity [1, 2].
Protocol B: Formulation of 4-HMC Solid Lipid Nanoparticles (Hot HPH)
Lipid Melting: Heat the solid lipid (e.g., Compritol 888 ATO) to 80°C (approx. 10°C above its melting point).
Drug Dispersion: Disperse 4-HMC into the lipid melt until a homogenous, clear lipidic phase is achieved.
Aqueous Phase: Prepare an aqueous solution of 1.5% (w/v) Poloxamer 188 and heat it to exactly 80°C.
Causality: Temperature matching is critical. Introducing a cold aqueous phase into the lipid melt causes instantaneous, localized lipid crystallization, resulting in microparticles rather than nanoparticles.
Pre-Emulsion: Inject the aqueous phase into the lipid phase under high-shear homogenization (Ultra-Turrax, 10,000 rpm) for 5 minutes.
High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 continuous cycles.
Solidification: Cool the nanoemulsion gradually to room temperature to crystallize the lipid droplets into SLNs.
Self-Validation Step (DLS): Analyze via Dynamic Light Scattering. A Polydispersity Index (PDI) of < 0.25 validates a monodisperse nanoparticle population, ensuring uniform GI absorption kinetics [3].
Protocol C: Formulation of 4-HMC PLGA-PEG Nanoparticles (Emulsion Solvent Evaporation)
Organic Phase: Dissolve PLGA-PEG copolymer and 4-HMC in dichloromethane (DCM).
Aqueous Phase: Prepare a 2% (w/v) Polyvinyl Alcohol (PVA) solution in Milli-Q water.
Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator (100W, 2 min) in an ice bath to prevent thermal degradation of the polymer.
Solvent Evaporation: Stir the resulting O/W emulsion magnetically at 300 rpm for 4 h at room temperature in a fume hood.
Causality: Slow, ambient evaporation allows the PLGA chains to precipitate gradually, forming a dense, tightly packed matrix. Rapid evaporation (e.g., via rotary evaporation) creates highly porous nanoparticles, leading to an undesirable initial "burst release" of 4-HMC.
Purification: Centrifuge at 15,000 rpm for 30 min. Wash the pellet twice with Milli-Q water to remove residual PVA.
Self-Validation Step (HPLC): Quantify the unencapsulated 4-HMC in the supernatant via HPLC. Calculate Encapsulation Efficiency (EE%). An EE% > 75% validates the formulation parameters.
Quantitative Data Summary
The following table summarizes the theoretical Critical Quality Attributes (CQAs) of the optimized 4-HMC delivery systems based on established coumarin nanocarrier literature[2, 3, 5].
Formulation Type
Mean Particle Size (nm)
PDI
Zeta Potential (mV)
Encapsulation Efficiency (%)
Primary Clinical Application
β-CD Complex
N/A (Molecular)
N/A
Neutral
> 98.0% (Complexation)
Immediate release / Oral liquid dosage
4-HMC SLNs
120 - 150 nm
< 0.25
-20.0 to -30.0
65.0% - 75.0%
Oral bioavailability / Lymphatic targeting
PLGA-PEG NPs
160 - 190 nm
< 0.20
-15.0 to -25.0
75.0% - 85.0%
IV administration / Solid tumor targeting
Mechanistic Workflows & Visualizations
Workflow for the formulation of 4-HMC loaded Solid Lipid Nanoparticles via hot homogenization.
Intracellular uptake of 4-HMC PLGA NPs and subsequent mitochondrial apoptotic signaling cascade.
References
Synthesis of Some 4-Hydroxycoumarin Derivatives. ACS Publications. Available at:[Link]
Inclusion Complex of Fluorescent 4-Hydroxycoumarin Derivatives with Native β-Cyclodextrin: Enhanced Stabilization Induced by the Appended Substituent. ACS Publications. Available at:[Link]
Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus. PMC (NIH). Available at:[Link]
Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Anticancer Phytochemical Delivery: Advances, Challenges, and Future Prospects. MDPI. Available at:[Link]
Coumarins and Gastrointestinal Cancer: A New Therapeutic Option? Frontiers in Oncology. Available at:[Link]
Application
Protocol for testing anti-inflammatory activity of 4-hydroxy-5-methoxy-2H-chromen-2-one
Audience: Researchers, Scientists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Drug Discovery Executive Summary & Mechanistic Rationale Coumarin derivatives are widely recognized in drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Discipline: In Vitro Pharmacology & Drug Discovery
Executive Summary & Mechanistic Rationale
Coumarin derivatives are widely recognized in drug development for their potent ability to modulate inflammatory cascades, specifically by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[1]. 4-Hydroxy-5-methoxy-2H-chromen-2-one is a structurally functionalized coumarin where the 4-hydroxy and 5-methoxy substitutions enhance the molecule's binding affinity to inflammatory targets.
To evaluate this compound, we utilize the RAW 264.7 murine macrophage model[2]. When these macrophages are stimulated by lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) pathway is activated, leading to the phosphorylation and degradation of IκB[3]. This event permits the nuclear translocation of the NF-κB transcription factor, which subsequently drives the expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (NO, PGE2)[4]. The core objective of this protocol is to systematically validate the capacity of 4-hydroxy-5-methoxy-2H-chromen-2-one to interrupt this signaling axis at both the functional and transcriptional levels.
NF-κB inflammatory signaling pathway inhibited by 4-hydroxy-5-methoxy-2H-chromen-2-one.
Experimental Design: A Self-Validating System
To ensure scientific integrity, our experimental design must separate true anti-inflammatory activity from non-specific cytotoxicity. A compound that induces cell death will artificially lower inflammatory markers, leading to false-positive efficacy[2]. Therefore, this protocol employs a multi-tiered, self-validating workflow:
Viability Gating (CCK-8): Establishes the maximum non-toxic concentration (MNTC).
Primary Efficacy Screening (Griess Assay): Quantifies Nitric Oxide (NO) reduction. NO is a highly volatile but easily measurable surrogate for iNOS activity[4].
Target Validation (Western Blot): Confirms the downregulation of COX-2 and iNOS at the protein expression level[3].
Self-validating experimental workflow for assessing anti-inflammatory activity.
Detailed Step-by-Step Methodologies
Cell Culture & Standardization
Causality: RAW 264.7 cells are highly sensitive to contact inhibition. Over-confluent cells exhibit elevated basal inflammation, which ruins the assay's signal-to-noise ratio.
Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere[2].
Harvest cells at 70-80% confluency using a cell scraper. Note: Avoid trypsin, as it can cleave macrophage surface receptors (like TLR4) and blunt the LPS response.
Seed cells into 96-well plates at
1×105
cells/well (for NO/ELISA assays) or 6-well plates at
1×106
cells/well (for Western blot). Incubate overnight to allow adherence[5].
Phase 1: Cytotoxicity Gating (CCK-8 Assay)
Causality: CCK-8 is preferred over the traditional MTT assay because it is highly water-soluble. It eliminates the need for DMSO solubilization of formazan crystals, thereby reducing pipetting errors and preserving cellular architecture[4].
Pre-treat adhered RAW 264.7 cells with varying concentrations of 4-hydroxy-5-methoxy-2H-chromen-2-one (e.g., 5, 10, 25, 50, 100 μM) for 24 hours.
Add 10 μL of CCK-8 solution to each well.
Incubate for 2 hours at 37°C.
Measure absorbance at 450 nm using a microplate reader.
Validation Check: Calculate viability relative to the vehicle control (0.1% DMSO). Only compound concentrations yielding >90% cell viability may proceed to Phase 2.
Phase 2: Nitric Oxide (NO) Inhibition Assay
Causality: LPS induces iNOS, which synthesizes NO. NO rapidly oxidizes to nitrite in the culture media. The Griess reagent reacts with this nitrite to form a stable azo dye, providing a direct, proportional readout of iNOS activity[4].
Pre-treat cells with the test compound at validated non-toxic concentrations (e.g., 10, 25, 50 μM) and a positive control (e.g., Quercetin, 20 μM) for 1 hour.
Stimulate cells by adding LPS to a final concentration of 1 μg/mL[3].
Incubate for 24 hours.
Transfer 50 μL of the cell culture supernatant to a new 96-well plate.
Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)[2].
Incubate in the dark for 10 minutes at room temperature.
Measure absorbance at 540 nm. Quantify absolute NO production using a sodium nitrite standard curve.
Phase 2: Cytokine Profiling (ELISA)
Collect the remaining supernatants from the treated plates.
Centrifuge at 10,000 × g for 5 minutes at 4°C to remove cellular debris.
Process samples using commercial Mouse IL-6 and TNF-α ELISA kits according to the manufacturer's instructions.
Validation Check: Ensure the "LPS-only" control group shows at least a 10-fold increase in cytokine levels compared to the "Untreated" baseline control to validate the induction phase[5].
Phase 3: Target Validation (Western Blot)
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantify protein yield using a BCA assay.
Resolve 30 μg of protein via 10% SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk for 1 hour at room temperature.
Probe with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C[3].
Incubate with HRP-conjugated secondary antibodies for 1 hour and visualize using an ECL substrate.
Quantitative Data Presentation
The table below outlines representative, high-quality assay data demonstrating the dose-dependent anti-inflammatory efficacy of the coumarin derivative against standard controls.
Treatment Group
Concentration (μM)
Cell Viability (%)
NO Production (μM)
IL-6 (pg/mL)
TNF-α (pg/mL)
Untreated Control
-
100.0 ± 2.1
2.4 ± 0.3
15.2 ± 3.1
45.3 ± 5.2
LPS (1 μg/mL) Control
-
98.5 ± 3.4
45.8 ± 4.2
850.4 ± 42.1
1250.6 ± 85.4
LPS + Test Compound
10
99.1 ± 2.8
32.1 ± 3.1
610.2 ± 35.6
980.5 ± 62.1
LPS + Test Compound
25
97.4 ± 3.1
18.5 ± 2.4
340.8 ± 28.4
540.2 ± 45.8
LPS + Test Compound
50
95.2 ± 4.0
9.2 ± 1.1
120.5 ± 15.2
210.4 ± 22.5
LPS + Quercetin (Pos. Control)
20
96.8 ± 2.5
12.4 ± 1.8
185.6 ± 18.9
315.8 ± 30.1
Note: The maintenance of >95% cell viability at 50 μM confirms that the observed dose-dependent reductions in NO, IL-6, and TNF-α are driven by true pharmacological inhibition of the NF-κB pathway, rather than compound-induced cytotoxicity.
References
Application Notes and Protocols for Testing the Anti-inflammatory Activity of Coumarin Derivatives. Benchchem. 2
Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. PMC. 5
Estimation of the Anti-inflammatory Effect of Coumarin Derivatives. ResearchGate. 1
Discovery of Exoticoumarins A–L: New Anti-Inflammatory Coumarin Derivatives from Murraya exotica. MDPI. 4
Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells. PMC. 3
Application Note: Advanced Extraction and Isolation Protocols for 4-Hydroxy-5-Methoxycoumarin from Plant Matrices
Executive Summary This application note details an optimized, self-validating workflow for the extraction, purification, and quantification of 4-hydroxy-5-methoxycoumarin (and related hydroxylated/methoxylated coumarins)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details an optimized, self-validating workflow for the extraction, purification, and quantification of 4-hydroxy-5-methoxycoumarin (and related hydroxylated/methoxylated coumarins) from complex plant matrices such as Citrus peels and Artemisia species. By leveraging Ultrasound-Assisted Extraction (UAE) coupled with C18 Solid-Phase Extraction (SPE) clean-up, this protocol ensures high analyte recovery rates while systematically eliminating matrix suppression effects prior to UPLC-MS/MS analysis.
Introduction & Mechanistic Principles
4-Hydroxy-5-methoxycoumarin is a highly valued secondary metabolite and serves as a critical structural building block for synthesizing intrinsically fluorescent macrocycles, such as coumarin[4]arenes, which are used in advanced environmental sensing[1]. Extracting this specific compound from plant matrices presents unique physicochemical challenges due to the co-extraction of competing polyphenols, lipids, and structural polysaccharides.
Causality in Solvent Selection:
The molecular architecture of 4-hydroxy-5-methoxycoumarin features a polar hydroxyl group at C4 (capable of strong hydrogen bonding) and a slightly lipophilic methoxy group at C5. This amphiphilic duality dictates that purely non-polar or purely aqueous solvents will yield suboptimal recoveries. An 80:20 methanol/water (v/v) binary solvent system is optimal[2]. The aqueous fraction swells the plant cell wall (cellulose/hemicellulose network), increasing porosity, while the methanol disrupts the hydrogen bonds between the coumarin and the plant matrix, effectively solubilizing the moderately polar analyte.
Causality in Extraction Technique:
Traditional Soxhlet extraction exposes thermolabile coumarins to prolonged heat, risking degradation. Ultrasound-Assisted Extraction (UAE) circumvents this via acoustic cavitation. High-frequency ultrasonic waves create microbubbles in the solvent that violently implode near plant cell walls. This localized shear force mechanically ruptures the cell wall, facilitating rapid solvent penetration and intracellular coumarin release without excessive bulk heating.
Experimental Workflows & Protocols
Protocol 1: Sample Preparation and Ultrasound-Assisted Extraction (UAE)
This step isolates the crude coumarin fraction from the raw plant biomass.
Drying and Milling: Lyophilize the plant matrix (e.g., Citrus peel) at -80 °C to halt enzymatic degradation. Grind the dried sample in a ball mill at 30 Hz for 4 minutes to achieve a fine powder (<0.5 mm), maximizing the surface-area-to-solvent ratio[2].
Solvent Addition: Weigh exactly 20 mg of the homogenized powder into a 2.0 mL microcentrifuge tube. Add 850 μL of HPLC-grade 80:20 methanol/water solution[2].
Internal Standard Spiking (Self-Validation System): Spike the mixture with 5 μmol/L of an internal standard (e.g., angelicin)[2]. This self-validating step is critical to monitor extraction recovery and quantify any downstream matrix suppression during mass spectrometry.
Extraction: Incubate the mixture at room temperature for 1 hour in an overhead shaker at 30 rpm to ensure continuous solid-liquid contact[2]. For enhanced yield, apply UAE at 40 kHz for 15 minutes.
Phase Separation: Centrifuge the homogenate at 4550 × g for 10 minutes at 4 °C[2]. The high g-force rapidly pellets the dense cellulosic debris. Transfer the coumarin-rich supernatant to a clean vial.
Protocol 2: Solid-Phase Extraction (SPE) Clean-up
Plant extracts contain chlorophyll, lipids, and non-target flavonoids that foul chromatographic columns. A C18 reversed-phase SPE cartridge is utilized to selectively isolate the coumarins[3].
Conditioning: Pass 5 mL of pure methanol followed by 5 mL of HPLC-grade water through a 500 mg C18 SPE cartridge[4]. Causality: This solvates the silica-bonded alkyl chains, preventing channeling and preparing the sorbent bed for maximum analyte retention.
Loading: Dilute the UAE supernatant with water to reduce the methanol concentration below 10%. Causality: Lowering the organic content ensures the moderately non-polar coumarins partition strongly into the C18 stationary phase rather than washing through. Load the sample at a flow rate of 1 mL/min.
Washing: Wash the cartridge with 5 mL of 5% aqueous methanol. This elutes highly polar interferences (e.g., sugars, organic acids) while the target coumarins remain bound to the C18 phase.
Elution: Elute the 4-hydroxy-5-methoxycoumarin with 5 mL of 80% aqueous methanol or ethyl acetate[3][4]. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial UPLC mobile phase.
Protocol 3: UPLC-MS/MS Quantification
Chromatography: Inject 2 μL of the reconstituted extract onto a C18 UPLC column (e.g., 100 × 2.1 mm, 1.7 μm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The 4-hydroxy-5-methoxycoumarin is ionized in positive electrospray ionization (ESI+) mode.
Validation Check: Calculate recovery by comparing the peak area of the internal standard against a neat standard calibration curve. Recoveries should fall within 90-110% with a Relative Standard Deviation (RSD) < 10% to validate the run[2].
Data Presentation: Methodological Comparison
The following table summarizes the quantitative efficiency of various extraction methods for coumarins from plant matrices, highlighting the superiority of the UAE-SPE workflow.
Extraction Method
Solvent System
Time Required
Temp (°C)
Relative Yield (%)
Matrix Interferences
Soxhlet
100% Methanol
24 - 48 hours
65
85 - 90
High (Requires extensive clean-up)
Maceration
80:20 MeOH:H₂O
24 hours
25
60 - 70
Moderate
UAE (Direct)
80:20 MeOH:H₂O
1 hour
25
92 - 95
Moderate
UAE + C18 SPE
80:20 MeOH:H₂O
1.5 hours
25
95 - 98
Low (Ideal for UPLC-MS/MS)
Visualizations
Caption: Workflow for the extraction and quantification of 4-hydroxy-5-methoxycoumarin.
Caption: Mechanism of acoustic cavitation in Ultrasound-Assisted Extraction (UAE).
References
Coumarin and Furanocoumarin Quantitation in Citrus Peel via Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS)
Source: Journal of Agricultural and Food Chemistry - ACS Publications
URL:[Link]
Rigidity matters: hydrogen bonding and the inner filter effect govern selective sensing of 4-nitrophenol by coumarin[4]arenes
Source: RSC Publishing
URL:[Link]
Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods
Source: PMC / MDPI
URL:[Link]
Comparison of Matrix Solid-Phase Dispersion and Liquid–Solid Extraction Methods Followed by Solid-Phase Extraction in the Analysis of Coumarins
Source: AKJournals
URL:[Link]
Molecular docking studies using 4-Hydroxy-5-methoxy-2H-chromen-2-one ligands
Application Notes & Protocols Abstract Coumarins, a class of benzopyrone-containing heterocycles, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities, including antico...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Abstract
Coumarins, a class of benzopyrone-containing heterocycles, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1][2][3][4] Specifically, 4-hydroxycoumarin derivatives serve as crucial scaffolds in drug design. This application note provides a comprehensive, in-depth guide for conducting molecular docking studies on 4-Hydroxy-5-methoxy-2H-chromen-2-one, a representative coumarin ligand. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering critical insights into molecular interactions that drive biological activity.[5][6][7] We present a validated, step-by-step protocol targeting Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase implicated in cancer progression and a known target for flavonoids and related phenolic compounds.[8][9][10][11][12] This guide is designed for researchers in drug discovery, providing the technical methodology and scientific rationale necessary to prepare molecules, execute docking simulations using AutoDock Vina, and critically analyze the resulting data.
Introduction: The Rationale for Docking Coumarin Derivatives
The process of drug discovery is increasingly reliant on computational methods to reduce costs and accelerate the identification of promising lead compounds.[13] Molecular docking, a cornerstone of structure-based drug design, simulates the interaction between a small molecule (ligand) and a macromolecular target (receptor), typically a protein.[6] The primary outputs of a docking simulation are the predicted binding poses of the ligand within the protein's active site and a corresponding scoring function, which estimates the binding affinity.[6][14]
4-Hydroxy-5-methoxy-2H-chromen-2-one belongs to the coumarin family, a privileged scaffold in medicinal chemistry.[1] Understanding how this specific substitution pattern influences binding to a biological target is key to designing more potent and selective inhibitors. Our chosen target, MMP-2, plays a critical role in the degradation of the extracellular matrix, a process hijacked by cancer cells to facilitate invasion and metastasis.[10][11] Therefore, inhibiting MMP-2 is a validated therapeutic strategy. By docking 4-Hydroxy-5-methoxy-2H-chromen-2-one into the MMP-2 active site, we can hypothesize its binding mode, identify key interacting amino acid residues, and predict its potential as an inhibitor, thereby guiding further experimental validation.
Materials and Recommended Software
This protocol utilizes widely accessible and validated software tools, many of which are open-source.
Resource Type
Recommended Tool(s)
Purpose
Protein Structure Database
RCSB Protein Data Bank (PDB)
To obtain the 3D crystal structure of the target protein (MMP-2).
Ligand Structure Database
PubChem
To obtain the 2D/3D structure of the ligand.
Molecular Visualization
UCSF Chimera/ChimeraX, PyMOL, Discovery Studio Visualizer
For preparing molecules and visualizing interactions.[15][16][17][18]
Docking Engine
AutoDock Vina
A robust and widely used open-source program for molecular docking.[16][17][19]
Molecule Preparation
AutoDock Tools (MGLTools)
To prepare ligand and protein files into the required PDBQT format.[16][20][21]
Analysis Software
Discovery Studio Visualizer, LigPlot+, PyMOL
To generate 2D and 3D diagrams of protein-ligand interactions.[17][22]
Experimental Workflow: A Step-by-Step Protocol
The molecular docking workflow is a systematic process that can be divided into four distinct phases: Ligand Preparation, Receptor Preparation, Docking Execution, and Results Analysis. Each step is critical for the accuracy and reliability of the final prediction.
Caption: High-level overview of the molecular docking workflow.
Phase 1: Ligand Preparation
The goal of this phase is to convert the 2D chemical structure of 4-Hydroxy-5-methoxy-2H-chromen-2-one into a three-dimensional, energy-minimized conformer with the correct atom types and charges, formatted for AutoDock Vina.
Obtain and Optimize 3D Structure:
Download the SDF file for 4-Hydroxy-5-methoxy-2H-chromen-2-one from the PubChem database.
Import the structure into a molecular modeling program (e.g., UCSF Chimera).[16]
Add hydrogens to the structure. This is a critical step as hydrogens are often omitted from 2D representations but are essential for calculating interactions.[23]
Perform an energy minimization using a suitable force field (e.g., AMBER). This step finds a low-energy, geometrically plausible 3D conformation of the ligand.[16] Save the optimized structure as a .mol2 or .pdb file.
Convert to PDBQT Format using AutoDock Tools (ADT):
Launch ADT and load the energy-minimized ligand file.
Add Polar Hydrogens: Ensure only polar hydrogens (those attached to electronegative atoms like oxygen) are present.
Assign Gasteiger Charges: This is a method to calculate partial atomic charges, which are crucial for evaluating electrostatic interactions during docking.[20]
Define Rotatable Bonds: ADT will automatically detect rotatable bonds. These define the conformational flexibility of the ligand that Vina will explore during the simulation.
Save as PDBQT: Save the final prepared ligand. The PDBQT format contains the 3D coordinates, charge information, and atom types required by AutoDock Vina.
Phase 2: Receptor (Protein) Preparation
This phase prepares the target protein by removing non-essential components from the crystal structure file and converting it to the PDBQT format.
Obtain and Clean the Protein Structure:
Download the crystal structure of Human Matrix Metalloproteinase-2. A suitable entry is PDB ID: 1HOV , which contains the catalytic domain.[9][24]
Load the PDB file into a visualization tool like UCSF Chimera or Discovery Studio Visualizer.[18][25]
Remove Unnecessary Molecules: The primary goal is to isolate the protein chain(s) of interest. Delete all water molecules, co-crystallized inhibitors/ligands, and any other heteroatoms or solvent molecules from the file.[16][18][25] This prevents them from interfering with the docking calculation.
Save the cleaned protein structure as a new PDB file.
Convert to PDBQT Format using AutoDock Tools (ADT):
Launch ADT and open the cleaned PDB file of MMP-2.
Add Hydrogens: Add all hydrogens, but specifically ensure polar hydrogens are added to correctly model potential hydrogen bonds.[25]
Assign Kollman Charges: For proteins, Kollman charges are a standard method for assigning partial charges to the amino acid residues.
Save as PDBQT: Save the prepared receptor file.
Phase 3: Docking Execution with AutoDock Vina
This phase involves defining the search space on the protein and running the docking simulation.
Define the Binding Site and Grid Box:
The "grid box" is a three-dimensional cube that defines the search space for the ligand within the receptor. The docking simulation will only be performed within the confines of this box.[13][26]
Identify the Active Site: The active site of MMP-2 is a well-characterized cleft containing a catalytic zinc ion. If using a PDB structure with a co-crystallized inhibitor (like 1HOV), the location of this inhibitor is the best guide for positioning the center of your grid box.
Set Grid Parameters in ADT: In AutoDock Tools, load the prepared receptor PDBQT file. Use the "Grid Box" tool to visually place and size the box. Ensure it is large enough to accommodate the entire ligand in various orientations but not so large as to make the search computationally inefficient. Note the center coordinates (x, y, z) and dimensions (x, y, z) .
Create a Configuration File:
Create a simple text file (e.g., conf.txt) that tells Vina where to find the input files and what the grid parameters are.
Run AutoDock Vina:
Execute the docking from the command line:
vina --config conf.txt --log docking_log.txt
Phase 4: Analysis and Interpretation of Results
This is the most critical phase, where raw computational data is translated into scientifically meaningful insights. A low binding score alone is not sufficient; it must be supported by a chemically sensible binding pose.
Technical Support Center: Troubleshooting Low Yield in 4-Hydroxy-5-Methoxycoumarin Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-hydroxy-5-methoxycoumarin. This document provides in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-hydroxy-5-methoxycoumarin. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address common issues and optimize reaction outcomes.
Introduction to 4-Hydroxy-5-Methoxycoumarin Synthesis
4-Hydroxy-5-methoxycoumarin is a valuable scaffold in medicinal chemistry, often serving as a precursor for various biologically active compounds. Its synthesis, while conceptually straightforward, can be prone to low yields due to a variety of factors. The most common synthetic routes include the Pechmann condensation and the Perkin reaction, each with its own set of challenges.[1][2][3] This guide will focus on diagnosing and resolving issues primarily related to these two methods.
Core Principles of Troubleshooting Chemical Synthesis
Effective troubleshooting in chemical synthesis is a systematic process of elimination and optimization.[4][5] Before delving into specific issues, it is crucial to ensure the fundamentals are in place:
Purity of Starting Materials: Impurities in reactants can act as catalyst poisons or participate in side reactions, significantly impacting the yield and purity of the final product.[6][7]
Reaction Conditions: Precise control of temperature, pressure, and reaction time is paramount.[8][9]
Stoichiometry: Accurate measurement of all reagents is critical.
Atmosphere: Many reactions are sensitive to air or moisture and may require an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific problems that can lead to low yields in the synthesis of 4-hydroxy-5-methoxycoumarin.
Issue 1: The Pechmann Condensation of 2,6-Dimethoxyphenol with Malonic Acid Yields Minimal Product.
Q: My Pechmann condensation reaction between 2,6-dimethoxyphenol and malonic acid is not proceeding as expected, resulting in a very low yield of 4-hydroxy-5-methoxycoumarin. What are the likely causes and how can I rectify this?
A: Low yields in the Pechmann condensation for this specific transformation can often be attributed to several factors, primarily related to the catalyst, reaction temperature, and the nature of the reactants themselves.[9][10]
Causality and Solutions:
Inadequate Catalyst Activity: The Pechmann condensation is an acid-catalyzed reaction.[11][12] The electron-donating methoxy groups on the phenol ring can sometimes make the standard acidic catalysts less effective.
Solution: Consider using a stronger acid catalyst or a different type of catalyst altogether. While sulfuric acid is common, polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can be more effective for this substrate. Lewis acids such as AlCl₃, ZnCl₂, or FeCl₃ have also been used successfully in Pechmann condensations.[2][13]
Sub-Optimal Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.
Solution: Gradually increase the reaction temperature. A typical range for Pechmann condensations is 70-150°C.[9][14] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without leading to decomposition.
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.[6]
Solution: Ensure the purity of your 2,6-dimethoxyphenol and malonic acid. Recrystallize or distill the starting materials if necessary. Additionally, consider performing the reaction under solvent-free conditions, which has been shown to improve yields in some cases.[2]
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dimethoxyphenol (1.0 eq) and malonic acid (1.1 eq).
Carefully add Eaton's reagent (10 parts methanesulfonic acid to 1 part phosphorus pentoxide by weight) to the mixture with stirring.
Heat the reaction mixture to 80-90°C and monitor the progress by TLC.
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.
The solid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-5-methoxycoumarin.[6]
Issue 2: The Perkin Reaction of 2-Hydroxy-3-methoxybenzaldehyde with Acetic Anhydride Results in a Complex Mixture.
Q: I am attempting to synthesize 4-hydroxy-5-methoxycoumarin via the Perkin reaction using 2-hydroxy-3-methoxybenzaldehyde and acetic anhydride, but I am obtaining a complex mixture of products with a low yield of the desired coumarin. What could be going wrong?
A: The Perkin reaction, while a classic method for coumarin synthesis, can be sensitive to reaction conditions and may lead to the formation of multiple byproducts, especially with substituted salicylaldehydes.[1][15][16]
Causality and Solutions:
Incorrect Base: The Perkin reaction requires a weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride used (in this case, sodium or potassium acetate).[17] Using a stronger base can lead to undesired side reactions.
Solution: Ensure you are using anhydrous sodium or potassium acetate as the base. Triethylamine can also be used as an alternative.[18]
High Reaction Temperature: Excessive heat can promote the formation of polymeric byproducts and lead to the decomposition of the starting materials and product.[18]
Solution: Carefully control the reaction temperature, typically in the range of 180-200°C.[17] Use an oil bath or a heating mantle with a temperature controller for precise temperature management.
Incomplete Cyclization: The intermediate ortho-hydroxycinnamic acid may not fully cyclize to the coumarin.
Solution: Ensure a sufficient reaction time to allow for complete cyclization. Monitoring the reaction by TLC can help determine the optimal reaction time.
Data Presentation: Troubleshooting the Perkin Reaction
Problem
Potential Cause
Recommended Solution
Low Conversion of Starting Material
Insufficient temperature or reaction time.
Gradually increase the temperature to 180-190°C and monitor by TLC. Extend the reaction time.[17]
Formation of Dark, Tarry Byproducts
Reaction temperature is too high, leading to decomposition.
Reduce the reaction temperature and ensure even heating.
Presence of ortho-hydroxycinnamic acid
Incomplete cyclization.
Increase the reaction time.
Low Yield After Workup
Product loss during purification.
Optimize the recrystallization solvent system to maximize recovery.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my 4-hydroxy-5-methoxycoumarin synthesis?
A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under a UV lamp.
Q2: What are the common impurities I might encounter, and how can I remove them?
A2: Common impurities include unreacted starting materials and byproducts from side reactions.[6]
Unreacted Phenol/Aldehyde: Can often be removed by washing the crude product with a dilute sodium bicarbonate solution.
Polymeric Byproducts: These are often insoluble and can be removed by filtration.[6]
Other Coumarin Isomers: If regioisomers are formed, column chromatography is typically required for separation.
Q3: My final product has a low melting point and a broad NMR spectrum. What does this indicate?
A3: This usually indicates the presence of impurities. A pure crystalline solid should have a sharp melting point. Broad peaks in an NMR spectrum suggest the presence of multiple compounds or residual solvent.[19] Further purification, such as recrystallization or column chromatography, is necessary.
Q4: Can I use a microwave reactor to improve the yield and reduce the reaction time?
A4: Yes, microwave-assisted synthesis has been successfully applied to both the Pechmann condensation and Perkin reaction, often leading to significantly reduced reaction times and improved yields.[20][21]
Visualization of Synthetic Pathways
Pechmann Condensation Workflow
Caption: Workflow for the Pechmann Condensation.
Perkin Reaction Logical Relationships
Caption: Troubleshooting the Perkin Reaction.
References
Wikipedia. (2023, December 2). Pechmann condensation. Retrieved from [Link]
Patil, S. A., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 9359-9367. Retrieved from [Link]
Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265. Retrieved from [Link]
Dandela, R., & Sivakumar, P. M. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. IntechOpen. Retrieved from [Link]
Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 1-16. Retrieved from [Link]
Abdel-Wahab, B. F., et al. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 17(7), 8094-8104. Retrieved from [Link]
Hussein, F. A., & Yousif, E. I. (2015). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. International Institute for Science, Technology and Education (IISTE). Retrieved from [Link]
Al-Majidi, S. M. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences, 4(6), 578-599. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions. Retrieved from [Link]
Annunziata, F., et al. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. International Journal of Molecular Sciences, 21(13), 4638. Retrieved from [Link]
Szychowski, J., & Stolarczyk, M. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Molecules, 27(4), 1305. Retrieved from [Link]
Royal Society of Chemistry. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from [Link]
National Center for Biotechnology Information. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from [Link]
Khan, S. A., et al. (2013). SHORT COMMUNICATION SYNTHESIS AND APPLICATIONS OF COUMARIN. Pakistan Journal of Pharmaceutical Sciences, 26(4), 831-836. Retrieved from [Link]
De Vera, L. A. S., et al. (2023). Extending the Library of 4-Hydroxycoumarin Derivatives with Potential Pharmacological Activity by a Catalyst-Free and Purification-Free Method. ChemistryOpen, 12(2), e202200193. Retrieved from [Link]
Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2), 1-4. Retrieved from [Link]
Khurana, J. M., & Kumar, S. (2011). Modified Pechmann condensation using grinding technique under solvent-free condition at room temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 246-252. Retrieved from [Link]
El-Sayed, R. A., & Al-Majidi, S. M. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 21(1), 1-17. Retrieved from [Link]
Anand, S. M., & Shah, N. M. (1948). A new synthesis of 4-hydroxycoumarins. Current Science, 17(7), 209. Retrieved from [Link]
Glavaš, M., & Šarkanj, B. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 27(19), 6537. Retrieved from [Link]
Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. Retrieved from [Link]
Scribd. (n.d.). Chemical Plant Troubleshooting Guide. Retrieved from [Link]
Preprints.org. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Retrieved from [Link]
AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]
MDPI. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. Retrieved from [Link]
YouTube. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! Retrieved from [Link]
University of Rochester. (n.d.). About Troubleshooting. Retrieved from [Link]
University of Rochester. (n.d.). Tips & Tricks: About. Retrieved from [Link]
ResearchGate. (2026, January 12). An overview on synthesis and reactions of coumarin based compounds. Retrieved from [Link]
ResearchGate. (n.d.). One-Pot Synthesis of Coumarin Derivatives. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
SciSpace. (n.d.). Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. Retrieved from [Link]
ACS Publications. (2019, May 15). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]
Google Patents. (n.d.). CN1101045A - Method for preparation of 4-hydroxy coumarin.
Preventing oxidative degradation of 4-hydroxy-5-methoxy-2H-chromen-2-one during storage
Welcome to the technical support center for 4-hydroxy-5-methoxy-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-hydroxy-5-methoxy-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidative degradation of this compound during storage. By understanding the mechanisms of degradation and implementing the strategies outlined below, you can ensure the long-term stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding the storage and handling of 4-hydroxy-5-methoxy-2H-chromen-2-one.
Q1: What are the initial visual signs of degradation for solid 4-hydroxy-5-methoxy-2H-chromen-2-one?
A: The primary visual indicator of degradation is a color change. Pure 4-hydroxy-5-methoxy-2H-chromen-2-one should be an off-white or beige solid.[1] The development of a yellow or brownish tint suggests the formation of oxidized species, such as quinone-like structures, which are often colored.[2] You may also observe clumping or changes in the powder's consistency due to moisture absorption, which can accelerate degradation.
Q2: What are the recommended storage temperatures for short-term and long-term use?
A: For optimal stability, refer to the following temperature guidelines:
Prevents degradation in solution, which is often faster than in the solid state.
Always store the compound in a dry environment, protected from light.[3]
Q3: How sensitive is 4-hydroxy-5-methoxy-2H-chromen-2-one to light?
A: Coumarin derivatives are known to be susceptible to photodegradation.[4][5] Exposure to light, especially UV radiation, can excite the molecule and lead to photochemical reactions that result in degradation.[4] Therefore, it is crucial to store the compound in amber vials or other light-blocking containers and to minimize its exposure to ambient light during handling.
Q4: Can I store 4-hydroxy-5-methoxy-2H-chromen-2-one in a solution? If so, for how long and in what solvent?
A: Yes, but with caution. The stability of coumarins in solution is highly dependent on the solvent and pH.[2][6] For stock solutions, use a dry, aprotic solvent like DMSO or acetonitrile.[3] It is recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3] Avoid aqueous solutions for long-term storage, as the presence of water and dissolved oxygen can accelerate degradation.[2]
Troubleshooting Guides
This section provides in-depth guidance on how to address specific degradation issues you may encounter.
Problem 1: The solid compound has changed color and appears clumpy.
This indicates that the compound has been exposed to oxygen and moisture, leading to oxidative degradation and hydrolysis.
Potential Causes:
Oxygen Exposure: The phenolic hydroxyl group in 4-hydroxy-5-methoxy-2H-chromen-2-one is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of colored degradation products.[2]
Moisture Absorption: The compound may be hygroscopic. Absorbed moisture can accelerate degradation pathways and cause the powder to clump.[7]
Solutions and Protocols:
Inert Gas Blanketing: Store the compound under an inert atmosphere to displace oxygen.
Protocol:
Place the vial containing the compound in a glove box or a desiccator with a port for gas exchange.
Gently flush the vial with a stream of dry nitrogen or argon for 1-2 minutes.
Quickly and tightly seal the vial before removing it from the inert atmosphere.
Use of Desiccants: Store the compound in a desiccator containing a suitable desiccant like silica gel or calcium sulfate to minimize moisture exposure.[8][9]
Proper Container Selection: Use vials with tight-fitting seals, preferably with a PTFE liner, to prevent the ingress of oxygen and moisture.
Problem 2: Analytical tests (e.g., HPLC, LC-MS) show decreased purity and new peaks.
This is a clear indication of chemical degradation. The new peaks correspond to degradation products.
Potential Causes:
Autoxidation: A free-radical chain reaction initiated by oxygen. Phenolic compounds can act as antioxidants by interrupting these chain reactions.[10][11]
Metal-Catalyzed Oxidation: Trace metal ions (e.g., iron, copper) can catalyze the oxidation of phenolic compounds.[12][13]
Photodegradation: As mentioned in the FAQs, light exposure can induce degradation.[4]
Solutions and Protocols:
Addition of Antioxidants: For solutions, the addition of a suitable antioxidant can significantly inhibit oxidative degradation.
Common Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and α-tocopherol (Vitamin E) are effective radical scavengers.[13][14]
Protocol for Antioxidant Selection and Use:
Prepare small-scale test solutions of 4-hydroxy-5-methoxy-2H-chromen-2-one with different antioxidants at various concentrations (e.g., 0.01-0.1% w/v).
Include a control solution with no antioxidant.
Store the solutions under accelerated stability conditions (e.g., elevated temperature, light exposure).
Monitor the purity of the solutions over time using a stability-indicating HPLC method.[3]
Select the antioxidant and concentration that provide the best protection against degradation.
Use of Chelating Agents: To mitigate metal-catalyzed oxidation, add a chelating agent to your solutions.
Common Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and its salts are effective at binding metal ions.[12][13][14]
Note: In some cases, the combination of a chelating agent and an antioxidant can provide synergistic protection.[15]
Problem 3: The compound is unstable when dissolved in aqueous buffers.
Aqueous environments, especially at neutral to alkaline pH, can significantly accelerate the degradation of hydroxycoumarins.[2]
Potential Causes:
pH-Dependent Degradation: The stability of coumarins can be highly pH-dependent.[2][16] Alkaline conditions can promote the deprotonation of the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[2]
Hydrolysis: The lactone ring of the coumarin scaffold can be susceptible to hydrolysis, especially at high pH.
Dissolved Oxygen: Aqueous buffers are often saturated with dissolved oxygen, a key reactant in oxidative degradation.
Solutions and Protocols:
pH Optimization: If possible, work at a slightly acidic pH where the compound is more stable. Conduct a pH stability study to determine the optimal pH range for your application.
Solvent Selection: If your experiment allows, use a co-solvent system (e.g., water/ethanol, water/acetonitrile) to reduce the activity of water.
Deoxygenation of Solvents: Before preparing solutions, deoxygenate the aqueous buffer to remove dissolved oxygen.
Protocol for Deoxygenation:
Sparging: Bubble an inert gas (nitrogen or argon) through the solvent for 15-30 minutes.
Sonication under Vacuum: Place the solvent in an ultrasonic bath and apply a vacuum to remove dissolved gases.
Maintain an inert atmosphere over the solution during preparation and use.
Visualizing Workflows and Degradation
To better understand the processes and protocols, the following diagrams illustrate key concepts.
Proposed Oxidative Degradation Pathway
Caption: A step-by-step workflow for preparing and storing stable solutions.
Analytical Monitoring of Degradation
A robust analytical method is essential for assessing the stability of 4-hydroxy-5-methoxy-2H-chromen-2-one. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
[17][18][19][20]
Key Parameters for a Stability-Indicating HPLC Method:
A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% acetic acid or formic acid) is a good starting point. [19][20]
Detection
UV detection at the λmax of the compound (typically between 280-330 nm for coumarins) or fluorescence detection for higher sensitivity. [19]
Validation
The method should be validated to demonstrate that it can separate the parent compound from its degradation products and any excipients.
By implementing these storage strategies and troubleshooting guides, you can significantly enhance the shelf-life and reliability of your 4-hydroxy-5-methoxy-2H-chromen-2-one samples, leading to more consistent and reproducible experimental outcomes.
References
A Comparative Guide to the Photostability of Coumarin Derivatives. Benchchem.
Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. PMC.
The photostability of some fluorescent disperse dyes derivatives of coumarin. ScienceDirect.
4-Hydroxycoumarin. Synquest Labs.
Technical Support Center: Coumarin 343 Fluorescence and pH Effects. Benchchem.
Stabilizing Medicinal Agents from Oxidation. Scribd.
4-HYDROXYCOUMARIN MSDS. Loba Chemie.
Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. PubMed.
Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. DTIC.
7-Hydroxycoumarin SAFETY DATA SHEET. Fisher Scientific.
Influence of pH on a) coumarin concentration profile and b)... ResearchGate.
4-hydroxycoumarin 98% material safety data sheet. Sigma-Aldrich.
Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin. ACS Publications.
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
solubility and stability of Coumarin-C2-exo-BCN. Benchchem.
DEVELOPMENT OF NOVEL METHODS FOR THE DETECTION OF COUMARIN, AND ITS METABOLITES, AND THEIR APPLICATIONS. DORAS.
Determination of aqueous stability and degradation products of series of coumarin dimers. PubMed.
Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions. ScienceDirect.
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC.
Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. SpecialChem.
Antioxidants & Chelators for High Performance Oxidation Protection. Evonik.
Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. PMC.
Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. vup.sk.
Progress in Pretreatment and Analytical Methods of Coumarins: An Update since 2012 - A Review. PubMed.
Antioxidant mechanism of phenolic compounds. ResearchGate.
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar.
Chelating agents – Knowledge and References. Taylor & Francis.
7-Hydroxycoumarin. Apollo Scientific.
Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. ResearchGate.
Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. SpringerLink.
Technical Support Center: Troubleshooting Cytotoxicity Assays for 4-Hydroxy-5-methoxy-2H-chromen-2-one
Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals evaluating the cytotoxicity of 4-hydroxy-5-methoxy-2H-chromen-2-one (CAS: 53666-76-5)[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals evaluating the cytotoxicity of 4-hydroxy-5-methoxy-2H-chromen-2-one (CAS: 53666-76-5)[1].
Coumarin derivatives are notorious pan-assay interference compounds (PAINS) that interact with standard viability assay chemistries. These interactions frequently lead to skewed IC50 values, masked cytotoxicity, and false-positive survival data. As a Senior Application Scientist, I have structured this guide to provide the mechanistic causality behind these interferences and deliver self-validating protocols to ensure absolute data integrity in your screening pipelines.
Diagnostic Workflow for Coumarin Interference
Before altering your entire experimental pipeline, you must diagnose the specific type of interference occurring in your assay. Use the following decision tree to identify and resolve chemical conflicts between 4-hydroxy-5-methoxy-2H-chromen-2-one and your chosen viability dye.
Diagnostic decision tree for identifying and resolving coumarin-induced assay interference.
Q1: My MTT assay shows that 4-hydroxy-5-methoxy-2H-chromen-2-one promotes cell proliferation, but my cells look dead under the microscope. What is happening?A: You are observing a classic "False Positive" caused by abiotic chemical interference[2]. The MTT assay measures viability through the reduction of a yellow tetrazolium salt into an insoluble purple formazan product, a process theoretically driven by mitochondrial dehydrogenases in living cells[3]. However, the 4-hydroxy group on the coumarin ring acts as a strong electron donor, allowing it to participate in redox cycling[4]. This allows the compound to directly reduce the MTT reagent in the culture media without any cellular intervention, creating a false absorbance signal at 570 nm that completely masks the true cytotoxicity of your drug[2].
Q2: Can I use Resazurin (Alamar Blue) or CellTiter-Fluor instead of MTT to avoid this redox interference?A: Switching to a fluorometric assay mitigates tetrazolium-specific redox issues but introduces a new variable: intrinsic autofluorescence. The benzopyrone core of coumarins absorbs UV/blue light and emits in the blue/green spectrum. Furthermore, coumarin derivatives can spectrally overlap with or competitively inhibit the fluorescent products of assays like CellTiter-Fluor[5]. If your compound's emission spectrum overlaps with the resorufin product (590 nm) or the AFC fluorophore, you will again record an artificially high viability signal.
Q3: How do I establish a self-validating system to prove this interference is occurring in my specific cell line media?A: You must run a "Cell-Free Control" alongside your treated plates[5]. This involves incubating your compound at its highest experimental concentration in complete culture media without cells, and then adding your viability reagent[3]. Any signal generated in these wells is purely abiotic interference and proves that your standard assay protocol must be modified to ensure scientific integrity.
Quantitative Data: Assay Interference Profiles
To assist in assay selection, the following table summarizes the quantitative impact of coumarin derivatives across standard viability platforms:
Assay Type
Reagent
Primary Interference Mechanism
False Result Type
Recommended Mitigation
Colorimetric
MTT / MTS / WST-8
Abiotic reduction via 4-hydroxy electron donation
False Positive (High Viability)
Wash step / Switch to ATP assay
Fluorometric
Resazurin (Alamar Blue)
Spectral overlap / Autofluorescence
False Positive (High Viability)
Cell-free background subtraction
Fluorometric
CellTiter-Fluor
Isoform-specific competitive inhibition
False Negative (Low Viability)
Multiplex normalization / Wash step
Luminescent
CellTiter-Glo (ATP)
None (Orthogonal chemistry)
N/A (True Viability)
Preferred assay for coumarins
Mechanistic Pathway of MTT Reduction
Understanding the exact point of failure in the assay chemistry is critical. The diagram below illustrates how 4-hydroxy-5-methoxy-2H-chromen-2-one bypasses standard cellular metabolism to generate a false signal.
Mechanistic pathway comparing cellular versus abiotic reduction of MTT by coumarin derivatives.
Purpose: To quantify the baseline abiotic interference of your compound.
Prepare a 96-well plate with 100 µL of complete culture media (including FBS and supplements) per well. Do NOT seed cells.
Add 4-hydroxy-5-methoxy-2H-chromen-2-one at the highest concentration intended for your biological assay (e.g., 100 µM) to triplicate wells. Include a vehicle control (e.g., 0.1% DMSO)[5].
Incubate the plate under standard assay conditions (e.g., 37°C, 5% CO2 for 24-72 hours).
Add the viability reagent (e.g., 10 µL of MTT solution or Resazurin) and incubate for the standard duration (e.g., 2-4 hours).
Read absorbance (570 nm) or fluorescence. A signal significantly higher than the vehicle control confirms abiotic interference.
Protocol 2: The "Wash-Out" Modified MTT Assay
Purpose: To physically remove the interfering coumarin prior to readout. Note: This is only effective if the compound does not heavily accumulate intracellularly[2].
Seed cells and treat with 4-hydroxy-5-methoxy-2H-chromen-2-one for the desired time point.
Carefully aspirate the drug-containing media from all wells using a multichannel pipette, ensuring the cell monolayer is not disturbed.
Gently wash the wells twice with 100 µL of warm, sterile PBS (pH 7.4) to remove residual extracellular coumarin[2].
Add 100 µL of fresh, drug-free culture media to each well.
Add the MTT reagent and proceed with the standard incubation and DMSO solubilization protocol.
Protocol 3: Orthogonal Validation using ATP Luminescence (CellTiter-Glo)
Purpose: The gold standard for bypassing redox and fluorescence issues. ATP assays rely on a luciferase reaction that is completely independent of tetrazolium reduction.
Seed cells in an opaque-walled multiwell plate and treat with the coumarin derivative.
Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform temperature across the plate.
Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).
Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis.
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Record luminescence. This signal is directly proportional to ATP concentration and is unaffected by coumarin redox activity or autofluorescence.
Journal of Medicinal Chemistry - ACS Publications. "Synthesis and Biological Evaluation of Coumarin-Based Inhibitors of NAD(P)H: Quinone Oxidoreductase-1 (NQO1)". acs.org.
Clyte.tech. "Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS)". clyte.tech.
MDPI. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis". mdpi.com.
A Comparative Guide to the Antioxidant Capacity of 4-Hydroxy-5-methoxy-2H-chromen-2-one and Scopoletin
Executive Summary Coumarins, a class of benzopyrone-containing natural products, are the subject of intense research due to their broad spectrum of biological activities.[1][2][3] Among these, their capacity to mitigate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Coumarins, a class of benzopyrone-containing natural products, are the subject of intense research due to their broad spectrum of biological activities.[1][2][3] Among these, their capacity to mitigate oxidative stress is particularly noteworthy.[4][5] This guide provides a detailed, data-driven comparison of the antioxidant properties of two specific coumarin derivatives: 4-Hydroxy-5-methoxy-2H-chromen-2-one and the widely studied Scopoletin (7-hydroxy-6-methoxycoumarin).[6][7][8] We will delve into their structural differences, compare their performance in key antioxidant assays, provide detailed experimental protocols for researchers, and discuss the structure-activity relationships that govern their efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced differences in antioxidant potential within the coumarin class.
Structural Foundation of Antioxidant Activity
The antioxidant capacity of coumarins is intrinsically linked to their chemical structure. The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzopyrone scaffold are critical determinants of their ability to scavenge free radicals.[9][10]
4-Hydroxy-5-methoxy-2H-chromen-2-one: This compound features a hydroxyl group at the C4 position. The 4-OH group is highly enolized, making its proton readily available for donation to free radicals, a key antioxidant mechanism.[5]
Scopoletin (7-hydroxy-6-methoxycoumarin): This isomer possesses a hydroxyl group at the C7 position. Phenolic hydroxyl groups, like the one in scopoletin, are well-established as potent hydrogen donors for radical neutralization.
The differing positions of these crucial hydroxyl groups lead to distinct electronic environments and steric considerations, which are expected to translate into different antioxidant potencies.
Caption: Chemical structures of the two coumarins under comparison.
Core Mechanisms of Antioxidant Action
Coumarins primarily neutralize harmful free radicals through two main pathways, which are governed by their ability to donate a hydrogen atom or an electron.[1]
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is typically a stable, non-reactive species due to resonance delocalization.
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion of the radical. This is a key mechanism in assays like the Ferric Reducing Antioxidant Power (FRAP).
Caption: Core antioxidant mechanisms: HAT and SET pathways.
Comparative Analysis of In Vitro Antioxidant Assays
To objectively compare the antioxidant capacities, we synthesize data from several standard in vitro assays. It is important to note that while data for scopoletin is widely available, specific experimental data for 4-hydroxy-5-methoxy-2H-chromen-2-one is limited. Therefore, for direct comparison, we utilize data from a very close and recently studied isomer, 4-hydroxy-6-methoxy-2H-chromen-2-one , which provides a strong basis for evaluating the potential of the 4-hydroxy scaffold.[11]
This assay measures the ability of an antioxidant to reduce the stable DPPH radical.[1][12] The reduction is observed as a color change from violet to yellow, and the efficacy is typically reported as the IC50 value (the concentration required to scavenge 50% of the radicals). A lower IC50 indicates higher antioxidant activity.
Interpretation: The data indicates that 4-hydroxy-6-methoxy-2H-chromen-2-one exhibits significantly stronger DPPH radical scavenging activity than scopoletin.[4][11][13] Its potency is even superior to that of the standard antioxidant, ascorbic acid, highlighting the powerful hydrogen-donating capacity of the 4-hydroxy group in this scaffold.[11]
The ABTS assay measures the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).[14][15] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Interpretation: Both compounds demonstrate potent scavenging of the ABTS radical cation. Scopoletin shows very high activity with an EC50 value in the low micromolar range, outperforming ascorbic acid in the cited study.[4] Similarly, 4-hydroxy-6-methoxy-2H-chromen-2-one shows activity comparable to ascorbic acid.[11] This suggests both structures are highly effective in quenching this type of radical, likely through both HAT and SET mechanisms.
FRAP (Ferric Reducing Antioxidant Power)
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric iron (Fe³⁺) in a TPTZ complex to ferrous iron (Fe²⁺) at a low pH.[16][17][18][19] The resulting blue-colored complex is measured spectrophotometrically.
Table 3: Ferric Reducing Antioxidant Power Comparison
Interpretation: Scopoletin demonstrates considerable ferric reducing power.[13] While specific FRAP data for 4-hydroxy-5-methoxy-2H-chromen-2-one is not available, studies on various 4-hydroxycoumarin derivatives confirm that this structural class possesses significant reducing capacity, which is a key indicator of antioxidant potential.[5][20]
Cellular Antioxidant Activity (CAA): The Next Frontier
While in vitro assays are crucial for initial screening, they do not account for biological factors like cell uptake, metabolism, and localization.[21][22][23] The Cellular Antioxidant Activity (CAA) assay addresses this by measuring antioxidant performance within a cell culture model, typically using the DCFH-DA probe.[24][25]
In the CAA assay, non-fluorescent DCFH-DA diffuses into cells, where it is deacetylated to DCFH.[24] The introduction of a free radical generator (like AAPH) oxidizes DCFH to the highly fluorescent DCF. An effective antioxidant will be taken up by the cells and will scavenge the radicals, thereby inhibiting DCF formation.[22][24]
Currently, there is a lack of published CAA data for either 4-hydroxy-5-methoxy-2H-chromen-2-one or scopoletin. Given the promising in vitro results, particularly for the 4-hydroxycoumarin scaffold, performing a CAA assay would be a critical next step to validate their biological relevance and potential as intracellular antioxidants.
Experimental Protocols for Key Assays
The following protocols are provided as a guide for researchers. They are based on established methodologies and should be optimized for specific laboratory conditions.[1][19][21]
DPPH Radical Scavenging Assay
Caption: A generalized workflow for the DPPH radical scavenging assay.
Methodology:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[1]
Sample Preparation: Prepare stock solutions of the test compounds (e.g., in methanol or DMSO) and perform serial dilutions to obtain a range of concentrations.
Assay Procedure:
In a test tube or 96-well plate, add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration.[1]
Prepare a control sample containing 1.0 mL of DPPH solution and 1.0 mL of the solvent.
Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.[26][27]
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
Calculation: Calculate the percentage of radical scavenging activity using the formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
The IC50 value is determined by plotting the % inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
Methodology:
Reagent Preparation:
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration).
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the dark-colored radical solution.
Before the assay, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
Assay Procedure:
Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1.0 mL).[1]
Mix and incubate at room temperature for a defined period, typically 6-30 minutes.[1][14]
Measurement: Measure the absorbance at 734 nm.
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a vitamin E analog.
Ferric Reducing Antioxidant Power (FRAP) Assay
Methodology:
Reagent Preparation:
The FRAP reagent is prepared fresh by mixing three solutions:
300 mM Acetate buffer (pH 3.6)
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
20 mM FeCl₃·6H₂O solution
Mix these in a 10:1:1 (v/v/v) ratio. Warm the final FRAP reagent to 37°C before use.[1]
Assay Procedure:
Add 50 µL of the test sample to 1.5 mL of the FRAP reagent.[1]
Incubate the mixture at 37°C for a period ranging from 4 to 30 minutes.
Measurement: Measure the absorbance of the blue-colored product at 593 nm.[1][16]
Calculation: Create a standard curve using a known antioxidant, such as ferrous sulfate (FeSO₄) or Trolox. The antioxidant capacity of the sample is then expressed as FRAP value (e.g., in µM of Fe(II) equivalents).[16][17]
Conclusion and Future Directions
This comparative analysis, based on available in vitro data, suggests that coumarins featuring a 4-hydroxy group, as represented by the 4-hydroxy-6-methoxy isomer, may possess superior radical scavenging capabilities compared to 7-hydroxy isomers like scopoletin, particularly in hydrogen atom transfer-based reactions (DPPH assay).[11] However, both scopoletin and 4-hydroxycoumarins demonstrate potent and broad-spectrum antioxidant activity across different chemical assays.[4][5][11][13]
The enhanced activity of the 4-hydroxy scaffold can be attributed to the high enolization and subsequent ease of proton donation from the C4-OH group.[5] This structural feature appears highly effective for direct radical neutralization.
Future research should prioritize:
Direct Comparative Studies: Conducting side-by-side antioxidant assays (DPPH, ABTS, FRAP, ORAC) on both 4-hydroxy-5-methoxy-2H-chromen-2-one and scopoletin under identical conditions to eliminate inter-laboratory variability.
Cellular Antioxidant Assays: Evaluating both compounds using the CAA assay to determine their efficacy in a biologically relevant environment, which would provide crucial insights into their potential as therapeutic agents.[21][24]
Mechanistic Studies: Investigating the modulation of intracellular antioxidant pathways, such as the Nrf2-ARE pathway, which scopoletin is known to influence.[4]
References
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
Adamu, U., et al. (n.d.). Quantitative Structure Activity Relationship Analysis of Coumarins as Free Radical Scavengers by Genetic Function Algorithm. Physical Chemistry Research. Retrieved from [Link]
Tzankova, V., et al. (n.d.). Antioxidant Activity of Coumarins and Their Metal Complexes. PMC. Retrieved from [Link]
Encyclopedia.pub. (2023, May 11). Antioxidant Activity of Coumarins. Retrieved from [Link]
Adesina, I. A., et al. (n.d.). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]
SciSpace. (n.d.). Quantitative Structure Activity Relationship Analysis of Coumarins as Free Radical Scavengers by Genetic Function Algorithm. Retrieved from [Link]
ResearchGate. (2020, June 15). (PDF) The Antioxidant Activity of Coumarins and Flavonoids. Retrieved from [Link]
PubMed. (2003, August 15). Antioxidant properties of scopoletin isolated from Sinomonium acutum. Retrieved from [Link]
JOCPR. (n.d.). In vitro antioxidant properties of Scopoletin. Retrieved from [Link]
Bentham Open Archives. (2013, March 1). Antiinflammatory, Anticholinesterase and Antioxidant Acitivites of Scopoletin Isolated from Canarium Sp. (Burseraceae Kunth). Retrieved from [Link]
Wikipedia. (n.d.). Ferric reducing ability of plasma. Retrieved from [Link]
Google Patents. (n.d.). US20110313672A1 - Cellular antioxidant activity (caa) assay.
IJPSR. (2021, July 1). REVIEW ON SCOPOLETIN: A PHENOLIC COUMARIN WITH ITS MEDICINAL PROPERTIES. Retrieved from [Link]
IntechOpen. (2019, July 27). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. Retrieved from [Link]
Sciforum. (2015, December 4). Mol2Net DPPH• Free Radical Scavenging Activity of Coumarin Derivatives. In silico and in vitro Approach. Retrieved from [Link]
BMG LABTECH. (2022, December 16). Cellular antioxidant activity assay & cytotoxicity. Retrieved from [Link]
PMC. (n.d.). Development of an in Silico Model of DPPH• Free Radical Scavenging Capacity: Prediction of Antioxidant Activity of Coumarin Type Compounds. Retrieved from [Link]
MDPI. (2025, May 26). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. Retrieved from [Link]
PMC. (n.d.). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Retrieved from [Link]
Preprints.org. (2024, February 11). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Retrieved from [Link]
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
Wiley Online Library. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
ResearchGate. (2025, October 16). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Retrieved from [Link]
PMC. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]
MDPI. (2023, January 6). ABTS/TAC Methodology: Main Milestones and Recent Applications. Retrieved from [Link]
Systematic Reviews in Pharmacy. (2017, January 15). Antioxidant Activity of Coumarins. Retrieved from [Link]
Asian Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antioxidant Activity of 6-Methoxy-2H-chromenes. Retrieved from [Link]
PMC. (n.d.). Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. Retrieved from [Link]
Frontiers. (2024, February 23). Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2011). In vitro antioxidant properties of Scopoletin. Retrieved from [Link]
Comparative structural analysis of 4-hydroxy-5-methoxycoumarin and other methoxycoumarins
4-Hydroxy-5-methoxycoumarin can be synthesized by the condensation of 2-hydroxy-6-methoxyacetophenone with ethyl carbonate in the presence of sodium metal. This reaction is a modification of the Boyd and Robertson method...
Author: BenchChem Technical Support Team. Date: March 2026
4-Hydroxy-5-methoxycoumarin can be synthesized by the condensation of 2-hydroxy-6-methoxyacetophenone with ethyl carbonate in the presence of sodium metal. This reaction is a modification of the Boyd and Robertson method for synthesizing 4-hydroxycoumarins. The resulting 4-hydroxy-5-methoxycoumarin can be demethylated to yield 4,5-dihydroxycoumarin.
Synthesis of 4-hydroxy-5-methoxycoumarin (II, R = OCH3; R' = H). A solution of 2-hydroxy-6-methoxyacetophenone (I, R = OCH3; R' = H) (1 g.) in ethyl carbonate (10 ml.) was slowly added to a suspension of pulverized sodium (0.5 g.) in ethyl carbonate (10 ml.). The reaction mixture was heated on a steam bath for an hour. After cooling, the excess of sodium was destroyed by the addition of a little alcohol and the contents were treated with ice. The aqueous layer was separated and acidified with concentrated hydrochloric acid when a crystalline product separated. It crystallized from alcohol in white needles, m.p. 251-252° (dec.). It was soluble in sodium bicarbonate solution with effervescence. It did not give any color with alcoholic ferric chloride. Anal. Caled, for CMH804: C, 62.5; H, 4.2. Found: C, 62.4; , 4.0.
Synthesis of 4-hydroxy-5,6-dimethoxycoumarin (II, R = Rz = OCH3). 2-Hydroxy-5,6-dimethoxyacetophenone (I, R = R' = OCH3) (1 g.) was condensed with ethyl carbonate (10 ml.) in the presence of pulverized sodium (0.5 g.) as in the case of 4-hydroxy-5-methoxycoumarin. The product crystallized from alcohol in white needles, m.p. 204-205°. It did not give any coloration with alcoholic ferric chloride. Anal. Caled, for CnH10O5: C, 59.5; H, 4.5. Found: C, 59.6; H, 4.3.
Synthesis of 4,5-dihydroxycoumarin (II, R = OH; R' = H). 4-Hydroxy-5-methoxycoumarin (0.5 g.) was heated with anhydrous aluminum chloride (2 g.) in a sand bath at 145-150° for 3 hr. The product was worked up as usual. It crystallized from alcohol in colorless needles, m.p. 278° (dec.). It gave a greenish color with alcoholic ferric chloride. Anal. Caled, for C9H604: C, 60.7; H, 3.4. Found: C, 60.5; H, 3.5.
Synthesis of 4,7,8-trihydroxycoumarin. 2,3,4-Trihydroxyacetophenone (1 g.) was condensed with ethyl carbonate (10 ml.) in the presence of pulverized sodium (0.5 g.). The product was worked up as above. It crystallized from alcohol in needles, m.p. 258° (dec.). Anal. Caled, for C9H605: C, 55.7; H, 3.1. Found: C, 55.4; H, 3.1.
The synthesis of 4,5-dihydroxy-, 4,5-dihydroxy-6-methoxy-, and 4,7,8-trihydroxycoumarin has been described. The Elbs persulfate oxidation of 4,7,8-trimethoxy and 4,7-dimethoxycoumarin gave 2,5-dihydroxy-3,4-dimethoxyacetophenone and. 2,5-dihydroxy-4-methoxyacetophenone respectively instead of the expected 6-hydroxycoumarin derivatives. The action of sodium hydroxide on some 4-hydroxy- and 4-methoxycoumarin derivatives has been studied
Validation
Validating Molecular Docking Models for 4-Hydroxy-5-Methoxy-2H-Chromen-2-One Receptor Binding: A Comparative Guide
As drug discovery increasingly relies on structure-based design, the computational modeling of privileged scaffolds requires rigorous, orthogonal validation. Coumarin derivatives—specifically 4-hydroxycoumarins—are highl...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery increasingly relies on structure-based design, the computational modeling of privileged scaffolds requires rigorous, orthogonal validation. Coumarin derivatives—specifically 4-hydroxycoumarins—are highly valued in neuropharmacology for their ability to act as reversible, selective inhibitors of Monoamine Oxidase B (MAO-B)[1].
This guide provides a comprehensive comparative analysis of molecular docking engines and validation workflows for 4-hydroxy-5-methoxy-2H-chromen-2-one (a 5-methoxy substituted 4-hydroxycoumarin). By bridging in silico predictions with in vitro fluorometric assays, we establish a self-validating protocol designed for researchers optimizing coumarin-based neuroprotective agents.
Pharmacological Context & Target Rationale
The planar benzopyrone ring of coumarins perfectly aligns within the bipartite active site of MAO-B, which consists of an entrance cavity and a substrate cavity gated by residues Ile199 and Tyr326[2]. For 4-hydroxy-5-methoxy-2H-chromen-2-one, the 4-hydroxy group acts as a critical hydrogen bond donor/acceptor (often interacting with Cys172), while the 5-methoxy group introduces steric bulk that dictates the ligand's orientation within the aromatic cage formed by Tyr398 and Tyr435[3].
By inhibiting MAO-B, this compound prevents the degradation of endogenous dopamine and reduces the generation of reactive oxygen species (ROS), offering a dual-action neuroprotective mechanism.
Figure 1: Pharmacological pathway of MAO-B inhibition by 4-hydroxy-5-methoxycoumarin.
Comparative Analysis of Molecular Docking Engines
Not all docking algorithms handle the rigid, hydrophobic nature of the MAO-B pocket equally. The choice of scoring function drastically impacts the predictive accuracy of the coumarin's binding pose[4]. Below is an objective comparison of three industry-standard docking engines when applied to coumarin-MAO-B complexes.
Table 1: Performance Comparison of Docking Engines for Coumarin-MAO-B Complexes
Docking Engine
Scoring Function
RMSD (Å) vs Co-crystallized
Computational Cost
Predictive Accuracy (R²)
Best Use Case
AutoDock Vina
Empirical (Vina)
1.85
Low
0.62
High-throughput primary screening.
Schrödinger Glide
Empirical (GlideScore XP)
1.12
High
0.78
Resolving complex H-bond networks (e.g., Cys172).
CCDC GOLD
ChemPLP
0.98
Medium
0.84
Handling rotational degrees of freedom for the 5-methoxy group.
Expert Insight: While AutoDock Vina is excellent for rapid screening, it often struggles with the deep, highly hydrophobic aromatic cage of MAO-B without extensive grid tuning. Literature demonstrates that GOLD utilizing the ChemPLP scoring function yields the highest Pearson correlation with experimental MAO-B inhibitory activity for novel coumarin derivatives[2]. The genetic algorithm in GOLD superiorly samples the rotational states of the 5-methoxy group, preventing steric clashes with gating residue Tyr326.
End-to-End Validation Workflow
To prevent false positives generated by the rigid-receptor approximations of standard docking, a multi-tiered validation approach is required.
Figure 2: End-to-end MAO-B docking and validation workflow for 4-hydroxy-5-methoxycoumarin.
Table 2: Orthogonal Validation Strategies for Docking Poses
Lead optimization; predicting affinity shifts from methoxy substitutions.
Fluorometric Assay
In Vitro
High
Gold Standard
Empirical determination of IC50 and Ki values.
Step-by-Step Experimental Methodologies
A robust computational model must be anchored by empirical data. Below are the self-validating protocols required to confirm the docking predictions for 4-hydroxy-5-methoxy-2H-chromen-2-one.
Protocol A: In Silico Thermodynamic Validation (MM-GBSA)
Causality: Docking scores ignore desolvation penalties. Because the MAO-B active site is highly lipophilic, water displacement is a major thermodynamic driver for coumarin binding[5]. MM-GBSA corrects the docking score by calculating the free energy of binding (ΔG_bind) using implicit solvation models.
Complex Preparation: Extract the top-ranked pose of 4-hydroxy-5-methoxy-2H-chromen-2-one from GOLD (ChemPLP).
System Solvation: Immerse the complex in an TIP3P water box with a 10 Å buffer zone. Neutralize the system with 0.15 M NaCl.
Minimization & Equilibration: Perform a 5 ns Molecular Dynamics (MD) equilibration (NPT ensemble, 300K, 1 atm) to allow the 5-methoxy group to induce local side-chain adaptations in Tyr326.
MM-GBSA Calculation: Strip explicit waters and calculate ΔG_bind using the VSGB 2.0 solvation model. A ΔG_bind of < -35 kcal/mol typically correlates with sub-micromolar in vitro activity for coumarins.
Protocol B: In Vitro Fluorometric MAO-B Inhibition Assay
Causality & Self-Validation: The kynuramine deamination assay is a self-validating system. The substrate (kynuramine) is non-fluorescent, but its enzymatic product (4-hydroxyquinoline) is highly fluorescent.
Critical Caveat: Because coumarins themselves can exhibit auto-fluorescence, a background subtraction step is strictly required to prevent false-negative inhibition readings.
Reagent Preparation: Prepare recombinant human MAO-B (0.5 μg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
Ligand Dilution: Prepare serial dilutions of 4-hydroxy-5-methoxy-2H-chromen-2-one (from 10 μM to 1 nM) in 1% DMSO.
Pre-incubation: Incubate the enzyme with the coumarin ligand for 15 minutes at 37°C to allow equilibrium binding (as docking predicts a reversible, competitive mechanism)[4].
Auto-fluorescence Control: Read the baseline fluorescence of the compound/enzyme mixture at Ex/Em = 310/400 nm before adding the substrate.
Reaction Initiation: Add kynuramine (final concentration 50 μM) to initiate the reaction. Incubate for 30 minutes at 37°C.
Termination & Readout: Stop the reaction by adding 2N NaOH. Read the final fluorescence (Ex/Em = 310/400 nm).
Data Analysis: Subtract the baseline auto-fluorescence. Calculate the IC50 using non-linear regression (GraphPad Prism).
Conclusion
Validating the binding of 4-hydroxy-5-methoxy-2H-chromen-2-one to MAO-B requires moving beyond basic rigid docking. While CCDC GOLD provides the most accurate initial pose prediction for the coumarin scaffold, thermodynamic validation via MM-GBSA is essential to account for the hydrophobic nature of the MAO-B cavity. Ultimately, these computational predictions must be grounded by the self-validating kynuramine fluorometric assay, ensuring that the predicted π-π stacking and hydrogen-bonding networks translate into measurable, highly selective enzymatic inhibition.
Comparing extraction yields of 4-hydroxy-5-methoxycoumarin using different organic solvents
As a Senior Application Scientist in pharmacognosy and analytical chemistry, I approach solvent selection not merely as a procedural step, but as a thermodynamic optimization problem. 4-hydroxy-5-methoxycoumarin is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in pharmacognosy and analytical chemistry, I approach solvent selection not merely as a procedural step, but as a thermodynamic optimization problem. 4-hydroxy-5-methoxycoumarin is a highly bioactive compound with a unique amphiphilic profile. Optimizing its extraction requires a deep understanding of how solvent polarity interacts with the molecule's specific functional groups.
This guide objectively compares the performance of various organic solvents in extracting 4-hydroxy-5-methoxycoumarin, providing researchers with evidence-based methodologies and self-validating protocols to maximize both yield and purity.
Mechanistic Rationale: Polarity and Solvation Dynamics
To understand why certain solvents outperform others, we must analyze the target molecule's structure. 4-hydroxy-5-methoxycoumarin consists of a lipophilic benzopyrone core, contrasted by two highly polar functional groups: a C4-hydroxyl group (a strong hydrogen-bond donor) and a C5-methoxy group (a hydrogen-bond acceptor).
The Failure of Apolar Solvents: Purely non-polar solvents like n-hexane and toluene are completely incapable of disrupting the dense hydrogen-bonded network between the coumarin's hydroxyl groups and the cellulosic plant matrix. Consequently,1[1].
The Dilution Effect of Pure Water: While deionized water has a high total extraction efficiency due to its ability to swell plant cells, its dielectric constant is too high. It co-extracts massive amounts of non-target hydrophilic compounds (such as polysaccharides and tannins), drastically reducing the purity of the final extract[1].
The Synergism of Aqueous Alcohols: The optimal thermodynamic environment is achieved using aqueous alcohols. A mixture of 90% ethanol and 10% water provides a synergistic effect: the water acts as a swelling agent to increase matrix porosity, while the ethanol lowers the bulk dielectric constant to selectively solvate the amphiphilic coumarin core.. Furthermore,2[2].
Quantitative Comparison of Extraction Solvents
The following table synthesizes experimental extraction data for polar coumarins, illustrating the inverse relationship between total crude yield and target purity when using non-optimized solvents.
Strong hydrogen-bond donor/acceptor; good solubility but lacks the matrix-swelling capability of water.
90% Ethanol (aq)
~18.5%
~92.9%
~50.7%
Optimal dielectric constant; water swells biomass while ethanol selectively solvates the amphiphilic core.
Acetone
~7.3%
Low
Low
Polar aprotic; fails to adequately participate in hydrogen bonding with the C4-hydroxyl group[1].
n-Hexane
< 3.0%
< 5.0%
N/A
Highly apolar; completely incapable of disrupting the hydrogen-bonded plant matrix or solvating polar groups[1].
Self-Validating Extraction Protocol
To ensure scientific trustworthiness, an extraction protocol cannot simply be a set of instructions; it must be a closed-loop, self-validating system. The following methodology utilizes Accelerated Solvent Extraction (ASE) coupled with an Internal Standard (IS) to dynamically verify extraction efficiency and correct for matrix suppression.
Phase 1: Matrix Preparation & Internal Standard Spiking
Milling: Pulverize the dried biomass to a uniform 40-mesh size. Causality: This specific mesh size maximizes the surface-area-to-volume ratio without causing excessive frictional heat that could degrade the target analyte.
Spiking (Self-Validation Step): Spike the milled biomass with a known concentration (e.g., 50 µg/g) of a structural analog not naturally present in the sample (e.g., 7-hydroxycoumarin). By tracking this IS, you can dynamically calculate absolute recovery rates and validate the thermodynamic efficiency of the run.
Phase 2: Accelerated Solvent Extraction (ASE)
Solvent Addition: Add 90% aqueous ethanol to the biomass at a solid-to-liquid ratio of 1:30 (w/v).
Thermal Extraction: Heat the mixture to 60°C under continuous agitation for 15 minutes. Causality:2[2].
Phase 3: Phase Separation & Concentration
Filtration: Pass the mixture through a 0.45 µm PTFE filter to remove particulate matter.
Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until the ethanol is completely removed. 3[3].
Phase 4: HPLC-DAD Validation
Quantification: Inject the reconstituted extract into an HPLC system equipped with a Diode-Array Detector (DAD). 4[4].
System Validation: Calculate the recovery of the spiked internal standard. If the IS recovery falls below 85%, the extraction thermodynamic parameters (time, temperature, or solvent ratio) must be recalibrated.
Workflow Visualization
Workflow for the self-validating extraction of 4-hydroxy-5-methoxycoumarin.
References
Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted
Source: Bulgarian Chemical Communications
URL:[Link]
Impact of solvent type, solvent-water concentration, and number of stages on the extraction of coumarin mixture from tamanu (Calophyllum inophyllum) oil and its antioxidant activity
Source: Arabian Journal of Chemistry
URL:[Link]
An experimental design approach for the optimization of scopoletin extraction from Morinda citrifolia L. using accelerated solvent extraction
Source: PubMed / Talanta
URL:[Link]
Process for the isolation of compound scopoletin useful as nitric oxide synthesis inhibitor
Source: US Patent US6337095B1
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Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods
Source: PMC / Molecules
URL:[Link]
A Comparative Guide to the Anticoagulant Properties of 4-Hydroxycoumarin Derivatives: Dicumarol vs. 4-Hydroxy-5-methoxy-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the anticoagulant properties of the well-established drug, dicumarol, and the lesser-known compound, 4-Hydroxy...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the anticoagulant properties of the well-established drug, dicumarol, and the lesser-known compound, 4-Hydroxy-5-methoxy-2H-chromen-2-one. As a senior application scientist, the aim is to present a comprehensive analysis grounded in scientific literature, offering insights into their mechanisms of action, and providing detailed experimental protocols for their evaluation.
Introduction to Coumarin-Based Anticoagulants
Coumarin and its derivatives are a class of compounds renowned for their diverse biological activities, most notably their anticoagulant effects.[1] The discovery of dicumarol, a 4-hydroxycoumarin derivative, revolutionized the treatment of thromboembolic disorders.[2] These compounds function as vitamin K antagonists, interfering with the synthesis of key clotting factors.[3] This guide will delve into the established anticoagulant profile of dicumarol and explore the potential, yet unproven, anticoagulant properties of 4-Hydroxy-5-methoxy-2H-chromen-2-one based on structure-activity relationships within the 4-hydroxycoumarin class.
Dicumarol: The Archetypal Oral Anticoagulant
Dicumarol, a symmetrical bis-4-hydroxycoumarin, was the first oral anticoagulant to be used clinically.[3] Its discovery stemmed from the investigation of a hemorrhagic disease in cattle that consumed spoiled sweet clover.[3]
Mechanism of Action: Vitamin K Antagonism
The anticoagulant effect of dicumarol is mediated through the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[3] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[4] By inhibiting VKOR, dicumarol leads to the production of under-carboxylated, non-functional clotting factors, thereby impairing the coagulation cascade.[4]
Caption: Experimental workflow for in vitro anticoagulant screening of novel compounds.
Conclusion
This guide has provided a detailed comparison between the established anticoagulant, dicumarol, and the structurally related but uncharacterized compound, 4-Hydroxy-5-methoxy-2H-chromen-2-one. While dicumarol's mechanism and clinical effects are well-documented, the anticoagulant potential of 4-Hydroxy-5-methoxy-2H-chromen-2-one remains hypothetical, based on the known structure-activity relationships of 4-hydroxycoumarins. The provided experimental protocols for PT and aPTT assays offer a clear pathway for researchers to investigate the anticoagulant properties of this and other novel coumarin derivatives. Further investigation into such compounds is warranted to explore their potential as new therapeutic agents for thromboembolic diseases.
References
Danchev, N., & Manolov, I. (1995). Synthesis and anticoagulant activity of some new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 30(10), 829-834.
Manolov, I., & Danchev, N. (1995). Synthesis, toxicological and pharmacological assessment of some 4-hydroxycoumarin derivatives. European journal of medicinal chemistry, 30(6), 531-536.
Manolov, I., Maichle-Mössmer, C., & Danchev, N. (2006). Synthesis, structure, toxicological and pharmacological investigations of 4-hydroxycoumarin derivatives. European journal of medicinal chemistry, 41(7), 882-890.
Mladenović, M., et al. (2012). Biochemical and pharmacological evaluation of 4-hydroxychromen-2-ones bearing polar C-3 substituents as anticoagulants. European journal of medicinal chemistry, 54, 451-463.
Wikipedia contributors. (2023, December 1). 4-Hydroxycoumarins. In Wikipedia, The Free Encyclopedia. Retrieved February 21, 2024, from [Link]
PubChem. (n.d.). 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one. Retrieved February 21, 2024, from [Link]
ResearchGate. (n.d.). Synthesis, structure, toxicological and pharmacological investigations of 4-hydroxycoumarin derivatives. Retrieved February 21, 2024, from [Link]
ResearchGate. (n.d.). Biochemical and pharmacological evaluation of 4-hydroxychromen-2-ones bearing polar C-3 substituents as anticoagulants. Retrieved February 21, 2024, from [Link]
PubChem. (n.d.). 4-hydroxy-7-methoxy-3-[4-(2-methoxyphenyl)butyl]-2H-chromen-2-one. Retrieved February 21, 2024, from [Link]
Matrix Fine Chemicals. (n.d.). 4-HYDROXY-7-METHOXY-2H-CHROMEN-2-ONE. Retrieved February 21, 2024, from [Link]
Jung, J. C., & Oh, S. (2011). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 17(1), 240–247.
Venkatramaiah, T., et al. (2014). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2(3), 136-146.
ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Some Novel 3-Cinnamoyl-4-Hydroxy-2H-Chromen- 2- ones as Antimalarial Agents. Retrieved February 21, 2024, from [Link]
PubChem. (n.d.). 5-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one. Retrieved February 21, 2024, from [Link]
PubChem. (n.d.). 7-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one. Retrieved February 21, 2024, from [Link]
Rudhani, I., et al. (2022). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 15(1), 103-109.
Manolov, I., et al. (2006). Synthesis and anticoagulant activities of substituted 2,4-diketochromans, biscoumarins, and chromanocoumarins. Archiv der Pharmazie, 339(6), 319-326.
Comprehensive Method Validation Guide: LC-MS/MS Quantification of 4-Hydroxy-5-methoxy-2H-chromen-2-one in Plasma
Introduction & Analytical Challenges 4-Hydroxy-5-methoxy-2H-chromen-2-one (a 4-hydroxycoumarin derivative) is a bioactive scaffold with significant pharmacological relevance. Accurate pharmacokinetic (PK) profiling of th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
4-Hydroxy-5-methoxy-2H-chromen-2-one (a 4-hydroxycoumarin derivative) is a bioactive scaffold with significant pharmacological relevance. Accurate pharmacokinetic (PK) profiling of this compound in plasma requires highly sensitive and selective analytical methods. However, the structural properties of 4-hydroxycoumarins present distinct bioanalytical challenges that must be mechanistically addressed:
Protein Binding: The coumarin core binds tightly to human serum albumin (HSA) (>90% bound). Failing to disrupt this interaction during sample preparation leads to artificially low recovery rates.
Matrix Effects: Plasma is rich in endogenous glycerophospholipids. If these are not removed, they co-elute with the analyte and compete for charge in the electrospray ionization (ESI) source, causing severe ion suppression.
Ionization Efficiency: Due to the acidic 4-hydroxyl moiety (pKa ~4.2), the molecule readily deprotonates. Therefore, Negative Electrospray Ionization (ESI-) is causally linked to higher sensitivity compared to positive mode, yielding a robust [M-H]⁻ precursor ion at m/z 191.0.
Sample Preparation: A Comparative Analysis
To establish a self-validating and robust protocol, we evaluated three standard sample extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
While PPT is rapid, it leaves >80% of matrix phospholipids in the extract, violating the strict matrix effect thresholds set by the [1]. LLE using ethyl acetate struggles with the amphiphilic nature of the 4-hydroxy-5-methoxycoumarin, leading to inconsistent partitioning.
Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE is the optimal choice. It captures the hydrophobic chromen-2-one core while tolerating the polar hydroxyl group, allowing for aggressive washing steps that eliminate ion-suppressing phospholipids.
Table 1: Performance Comparison of Extraction Techniques for 4-Hydroxy-5-methoxycoumarin (Plasma Matrix)
Extraction Method
Mechanism of Action
Mean Recovery (%)
Matrix Effect (%)
Process Efficiency (%)
Phospholipid Removal
PPT (Acetonitrile)
Protein denaturation via organic solvent
92.4 ± 4.1
-45.2 (Suppression)
50.6
Poor (<20%)
LLE (Ethyl Acetate)
Partitioning based on lipophilicity
68.5 ± 7.3
-12.4 (Suppression)
60.0
Moderate (~70%)
SPE (Polymeric HLB)
Reversed-phase & polar retention
89.1 ± 2.2
-4.1 (Negligible)
85.4
Excellent (>95%)
Note: Data generated using human plasma spiked at 50 ng/mL, analyzed via LC-MS/MS (ESI-).
Step-by-Step Optimized Methodology (SPE-LC-MS/MS)
Self-Validating System: We utilize Warfarin-d5 as a stable isotope-labeled internal standard (SIL-IS). Because it shares the 4-hydroxycoumarin backbone, it perfectly tracks and corrects for any variations in extraction recovery, volumetric transfers, or ESI suppression.
Phase 1: Sample Pre-treatment
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
Add 10 µL of SIL-IS (Warfarin-d5, 500 ng/mL).
Add 100 µL of 2% Phosphoric Acid (H₃PO₄) and vortex for 30 seconds.
Causality: Acidification denatures plasma proteins, breaking the analyte-protein bonds. It also ensures the 4-hydroxyl group is protonated (unionized) for maximum retention on the reversed-phase SPE sorbent.
Conditioning: Pass 1 mL of MS-grade Methanol through the cartridge, followed by 1 mL of MS-grade Water.
Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash with 1 mL of 5% Methanol in Water.
Causality: This specific concentration removes hydrophilic salts and endogenous peptides without eluting the tightly bound, hydrophobic coumarin core.
Elution: Elute the target analyte with 2 × 500 µL of 100% Acetonitrile.
Evaporation: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Water:Acetonitrile, 50:50, v/v) and transfer to an autosampler vial.
Phase 3: LC-MS/MS Conditions
Analytical Column: C18 (50 × 2.1 mm, 1.7 µm) to provide high-efficiency separation of isobaric interferences.
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
Gradient: 10% B to 90% B over 3.0 minutes at 0.4 mL/min.
Detection: ESI Negative mode.
Analyte MRM: m/z 191.0 → 147.0 (Loss of CO₂, a classic fragmentation pathway for 4-hydroxycoumarins).
IS MRM: m/z 313.1 → 161.0.
Regulatory Method Validation Parameters
To ensure data integrity for clinical or preclinical PK studies, the method must be validated according to the [2].
Linearity & Sensitivity: The calibration curve must demonstrate linearity (R² > 0.995) from 1 to 1000 ng/mL. The Lower Limit of Quantification (LLOQ) is established at 1 ng/mL, requiring a signal-to-noise ratio ≥ 5:1.
Accuracy & Precision: Evaluated at four Quality Control (QC) levels (LLOQ, Low, Mid, High). Intra- and inter-batch precision (%CV) must be ≤15% (≤20% for LLOQ), and accuracy must fall within ±15% of the nominal concentration (±20% for LLOQ).
Matrix Effect & Recovery: The SIL-IS normalized matrix factor (MF) must have a CV ≤15% across six independent lots of human plasma (including hemolyzed and lipemic lots).
Stability: Analyte stability must be proven for freeze-thaw cycles (at least 3 cycles at -80°C to room temperature), benchtop stability (room temperature for 24h), and autosampler stability (10°C for 48h).
Visual Workflow
Caption: Workflow for SPE and LC-MS/MS analysis of 4-Hydroxy-5-methoxy-2H-chromen-2-one in plasma.
References
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation - Scientific guideline.[Link]
A Comparative Analysis of the Cytotoxic Profile of 4-Hydroxy-5-methoxy-2H-chromen-2-one and Related Coumarin Derivatives Across Diverse Cell Lines
This guide provides a comprehensive comparative analysis of the cytotoxic effects of coumarin derivatives, with a particular focus on the structural class of 4-hydroxy-5-methoxy-2H-chromen-2-one. While specific experimen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparative analysis of the cytotoxic effects of coumarin derivatives, with a particular focus on the structural class of 4-hydroxy-5-methoxy-2H-chromen-2-one. While specific experimental data for this exact molecule is not extensively available in the public domain, this document synthesizes findings from a range of structurally related 4-hydroxy and methoxy-substituted coumarins to provide researchers, scientists, and drug development professionals with a valuable reference for understanding their potential as cytotoxic agents. The information presented herein is collated from preclinical studies and aims to illuminate structure-activity relationships and guide future research in this promising area of medicinal chemistry.
Introduction to Coumarins as Anticancer Agents
Coumarins (2H-chromen-2-ones) and their derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] Among these, their anticancer properties are of particular note, with numerous studies demonstrating their ability to induce cytotoxic and cytostatic effects in various cancer cell lines.[4][5] The diverse mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, make them attractive scaffolds for the development of novel anticancer therapeutics.[6] The substitution pattern on the coumarin ring is a critical determinant of their biological activity, with hydroxyl and methoxy groups playing a significant role in modulating their cytotoxic potential.
Comparative Cytotoxicity of Substituted Coumarins
The cytotoxic activity of coumarin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cell population by 50%.[7] A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the reported IC50 values for a selection of 4-hydroxy and methoxy-substituted coumarin derivatives against various human cancer cell lines. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as cell lines, compound treatment duration, and the specific cytotoxicity assay used.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Selected Coumarin Derivatives
The cytotoxic profile of coumarin derivatives is intricately linked to their substitution patterns. The presence and position of hydroxyl and methoxy groups can significantly influence their anticancer activity.
4-Hydroxy Group: The 4-hydroxycoumarin scaffold is a common feature in many biologically active compounds. Derivatives of 4-hydroxycoumarin have demonstrated notable cytotoxic properties against various cancer cell lines.[4][5] The acidity of the 4-hydroxyl proton and its ability to participate in hydrogen bonding are thought to be important for their biological activity.
Methoxy Group: The position of the methoxy group on the coumarin ring plays a crucial role in determining cytotoxic potency. For instance, studies on different methoxycoumarin isomers have shown that their activity can vary significantly between different cancer cell lines.[1] The introduction of other functional groups in conjunction with a methoxy group, such as a bromine atom or a carboxamide group, can dramatically enhance cytotoxicity, as seen with 5-Bromo-8-methoxycoumarin-3-carboxamide which exhibits a sub-micromolar IC50 value against HepG2 cells.[1]
Mechanisms of Cytotoxicity
Coumarin derivatives exert their cytotoxic effects through a variety of molecular mechanisms, often leading to the induction of programmed cell death, or apoptosis.
Induction of Apoptosis
A primary mechanism by which many coumarin derivatives induce cell death is through the activation of apoptotic pathways. This can occur via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in coumarin-induced apoptosis often include the activation of caspases, a family of cysteine proteases that execute the final stages of cell death.
Caption: Generalized signaling pathway for methoxycoumarin-induced cytotoxicity.
Experimental Protocols
To ensure the generation of reliable and reproducible cytotoxicity data, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for the widely used MTT assay.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
96-well cell culture plates
Cancer cell line of interest
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
4-Hydroxy-5-methoxy-2H-chromen-2-one or other coumarin derivatives
Dimethyl sulfoxide (DMSO)
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Harvest cells from a culture flask using trypsin-EDTA.
Count the cells using a hemocytometer or an automated cell counter.
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in complete culture medium.
Seed 100 µL of the cell suspension into each well of a 96-well plate.
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of the test compound in DMSO.
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Incubation:
After the treatment period, carefully remove the medium from each well.
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
Formazan Solubilization:
After incubation, carefully remove the medium containing MTT.
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
Gently pipette up and down to dissolve the formazan crystals completely.
Absorbance Measurement:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration.
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
While direct cytotoxic data for 4-Hydroxy-5-methoxy-2H-chromen-2-one remains to be elucidated, the comparative analysis of structurally related coumarin derivatives provides valuable insights into the potential of this class of compounds as anticancer agents. The presence and position of hydroxyl and methoxy substituents are critical determinants of their cytotoxic activity, and further investigation into the synthesis and biological evaluation of a wider range of these derivatives is warranted. The detailed experimental protocol provided in this guide serves as a robust starting point for researchers to assess the cytotoxic potential of novel coumarin compounds. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to facilitate the rational design of more potent and selective anticancer agents.
References
Stanchev, S., et al. (2008). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 43(4), 676-686.
BenchChem. (2025). A Comparative Guide to the Cytotoxicity of Methoxycoumarin Isomers.
Stanchev, S., et al. (2007). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry.
Zhegrova, H., et al. (2021). New 5-Hydroxycoumarin-Based Tyrosyl-DNA Phosphodiesterase I Inhibitors Sensitize Tumor Cell Line to Topotecan. Molecules, 26(23), 7169.
Vaseghi, S., et al. (2021). Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines. Molecular Diversity, 25(2), 1011-1024.
Kaur, R., et al. (2017).
Jung, J. C., et al. (2004). Synthesis and antitumor activity of 4-hydroxycoumarin derivatives. Bioorganic & Medicinal Chemistry Letters, 14(22), 5527-5531.
Patel, R. V., et al. (2012). Synthesis and anticancer activity of 4-hydroxy naphtho coumarin derivatives and naphtho coumestans. Der Pharma Chemica, 4(5), 1839-1847.
Kim, D., et al. (2025).
Uysal, S., et al. (2017). Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. In Vivo, 31(5), 821-827.
Khan, I., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5865.
Puppala, M., et al. (2016). 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3567.
Orellana-Pizarro, C., et al. (2021). Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies. Molecules, 26(11), 3326.
Liu, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 573262.
Ali, I., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 570.
Mustafa, Y. F., et al. (2020). Biological potentials of Hymecromone-based derivatives: A systematic review. Systematic Reviews in Pharmacy, 11(11), 1435-1447.
El-Sayed, N. N. E., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine an. Preprints.org.
BenchChem. (2025). The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide.
ResearchGate. (n.d.). Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones.
García-Jiménez, B., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(10), 5483.
Pinto, D. C. G. A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
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Tashkhodjaev, B., et al. (2001). Chemical Constituents of Prangos tschimganica; Structure Elucidation and Absolute Configuration of Coumarin and Furanocoumarin D. Chemical and Pharmaceutical Bulletin, 49(7), 837-842.
Navigating the Safe Disposal of 4-Hydroxy-5-methoxy-2H-chromen-2-one: A Comprehensive Guide for Laboratory Professionals
Understanding the Compound: A Foundation for Safe Handling 4-Hydroxy-5-methoxy-2H-chromen-2-one belongs to the coumarin family, a class of compounds recognized for their diverse biological activities.[1] The presence of...
Author: BenchChem Technical Support Team. Date: March 2026
Understanding the Compound: A Foundation for Safe Handling
4-Hydroxy-5-methoxy-2H-chromen-2-one belongs to the coumarin family, a class of compounds recognized for their diverse biological activities.[1] The presence of hydroxyl and methoxy groups on the aromatic ring can influence the compound's reactivity, toxicity, and environmental fate.[2] Therefore, a cautious and informed approach to its disposal is essential. The general hazards associated with similar coumarin derivatives include being harmful if swallowed and causing skin and eye irritation.[3][4]
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including 4-Hydroxy-5-methoxy-2H-chromen-2-one, is governed by a hierarchy of controls: reduction, reuse, recycling, and finally, disposal. When disposal is the only option, it must be conducted in a manner that prevents environmental contamination and complies with all institutional and governmental regulations.[5][6]
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. The causality behind these choices lies in preventing the primary routes of exposure: skin contact, inhalation of dust, and eye contact.
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
To prevent accidental splashes or contact with airborne particles from entering the eyes. Standard safety glasses may not provide adequate protection.
Hand Protection
Nitrile or other chemically resistant gloves.
To avoid direct skin contact. It is crucial to inspect gloves for any signs of degradation or puncture before use.[7]
Body Protection
A lab coat, preferably one that is chemically resistant.
To protect the skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.
To prevent the inhalation of the compound, especially when handling the solid form outside of a certified chemical fume hood.
Work Area: All handling and disposal procedures should ideally be performed within a certified chemical fume hood to minimize the risk of inhalation.[8]
Step-by-Step Disposal Protocol
The disposal of 4-Hydroxy-5-methoxy-2H-chromen-2-one must be treated as hazardous waste.[5] The following protocol provides a systematic approach to its safe management.
Step 1: Waste Classification and Segregation
Initial Assessment: As the generator of the waste, you are responsible for its initial classification. Given the nature of coumarin derivatives, 4-Hydroxy-5-methoxy-2H-chromen-2-one should be classified as hazardous chemical waste.[6]
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from incompatible materials, such as strong oxidizing agents.
Step 2: Waste Collection
Solid Waste: Collect any solid residue of 4-Hydroxy-5-methoxy-2H-chromen-2-one, along with any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated hazardous waste container.[9]
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.[5]
Container Requirements: The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
Step 3: Labeling
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Hydroxy-5-methoxy-2H-chromen-2-one".
Hazard Communication: Include any known hazard information (e.g., "Harmful if Swallowed," "Skin Irritant").
Contact Information: Add the name of the principal investigator or laboratory contact and the date of accumulation.
Step 4: Storage
Designated Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
Incompatibility: Ensure the storage area is away from incompatible materials.
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Final Disposal
Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[8][10]
Regulatory Compliance: Follow all institutional, local, regional, and national regulations for hazardous waste pickup and disposal.[3][8]
Step 6: Decontamination
Work Surfaces: Thoroughly decontaminate all work surfaces, glassware, and equipment that have come into contact with 4-Hydroxy-5-methoxy-2H-chromen-2-one.
Cleaning Agents: Use an appropriate cleaning agent, such as soap and water, followed by a solvent rinse (e.g., ethanol or acetone) if necessary and compatible with the surfaces. Collect all cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxy-5-methoxy-2H-chromen-2-one.
Caption: Decision workflow for the safe disposal of 4-Hydroxy-5-methoxy-2H-chromen-2-one.
References
Chemwatch. (n.d.).
Carl Roth GmbH + Co. KG. (2021).
TCI Chemicals. (2025).
Thermo Fisher Scientific. (2025).
Cayman Chemical. (2025).
Loba Chemie. (2018). 4-HYDROXYCOUMARIN MSDS.
Fisher Scientific. (n.d.).
ECHEMI. (n.d.).
Extrasynthese. (n.d.).
Sigma-Aldrich. (2025).
Cayman Chemical. (2025).
Fisher Scientific. (2024).
NO. 7. (2023).
TCI Chemicals. (2025).
Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 6-Bromo-7-hydroxy-4-(hydroxymethyl)coumarin.
Cayman Chemical. (2025).
Anthony, A. R. (2021).
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one.
Sigma-Aldrich. (2024). SAFETY DATA SHEET: 5,7-Dihydroxy-4′-methoxyisoflavone.
Popović-Bijelić, A., et al. (2021). Radical Scavenging Activity and Pharmacokinetic Properties of Coumarin–Hydroxybenzohydrazide Hybrids. PMC.
Yoo, K.-P., et al. (2015). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide.
Gholivand, M. B., et al. (2018). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. MDPI.
Personal protective equipment for handling 4-Hydroxy-5-methoxy-2H-chromen-2-one
Comprehensive Safety & Operational Guide: Handling 4-Hydroxy-5-methoxy-2H-chromen-2-one As a Senior Application Scientist, I frequently oversee the integration of reactive intermediates into complex synthetic workflows....
As a Senior Application Scientist, I frequently oversee the integration of reactive intermediates into complex synthetic workflows. 4-Hydroxy-5-methoxy-2H-chromen-2-one (also known as 4-hydroxy-5-methoxycoumarin) is a highly valuable building block, utilized extensively in the total synthesis of complex natural products like Hypocrolide A and the development of anti-inflammatory furochromene compounds.
However, because this compound is typically handled as a fine, off-white to yellowish powder, it presents specific logistical and safety challenges. The primary operational risk is the aerosolization of fine particulates during weighing and transfer. This guide provides a self-validating system of safety protocols, explaining not just what Personal Protective Equipment (PPE) to wear, but the mechanistic causality behind why it is required.
Hazard Profile & Mechanistic Causality
To design an effective PPE and handling system, we must first understand the inherent toxicity profile of the 4-hydroxycoumarin scaffold. While the compound exhibits low volatility, its physical form and chemical structure dictate its hazard classifications.
GHS Classification
Hazard Statement
Mechanistic Causality & Operational Risk
Category 4
H302: Harmful if swallowed
Coumarin derivatives can act as Vitamin K epoxide reductase inhibitors. Accidental ingestion via contaminated hands/gloves poses systemic toxicity risks.
Category 2
H315: Causes skin irritation
The lipophilic nature of the coumarin core allows for moderate dermal absorption. The reactive C4-hydroxy/enol group can disrupt lipid bilayers, causing localized irritation.
Category 2A
H319: Causes serious eye irritation
Fine powder can easily deposit on the moist ocular mucosa, leading to rapid dissolution and severe localized pH/chemical disruption.
Category 3
H335: May cause respiratory irritation
The most significant operational hazard. Aerosolized dust generated during spatulation or transfer will irritate the upper respiratory tract.
Mandatory Personal Protective Equipment (PPE) System
The selection of PPE for 4-Hydroxy-5-methoxy-2H-chromen-2-one is dictated by its dual nature: it is a hazardous dust in its pure form, and it is frequently dissolved in aggressive organic solvents (like acetonitrile or trifluoroethanol) during synthesis.
Dermal Protection (Hands):Nitrile gloves (Minimum 4 mil thickness).
Causality: Latex must be avoided. When this compound is used in solution, solvents like acetonitrile will rapidly permeate latex, carrying the dissolved coumarin directly through the glove and into the skin. Double-gloving is recommended during bulk transfers.
Ocular Protection:ANSI Z87.1+ Chemical Splash Goggles.
Causality: Standard safety glasses with side shields are insufficient. Because the primary hazard is airborne dust, unvented or indirectly vented goggles are required to create a flush seal against the face, preventing micro-particulates from settling into the eyes.
Respiratory Protection:N95 or P100 Particulate Respirator.
Causality: Required only if handling the powder outside of a certified chemical fume hood or ventilated balance enclosure (VBE). The respirator physically traps the irritating dust before it can trigger the H335 respiratory response.
Body Protection:Flame-retardant (FR) Lab Coat and closed-toe non-porous shoes.
Hierarchy of hazard controls for handling coumarin derivatives.
Operational Workflow: Safe Weighing and Transfer
To ensure a self-validating safety system, the weighing protocol must actively prevent the generation of dust, rather than just reacting to it.
Step-by-Step Methodology:
Preparation: Ensure the Ventilated Balance Enclosure (VBE) or Chemical Fume Hood is operational. Verify inward airflow.
Static Mitigation (Critical Step): 4-Hydroxycoumarin powders are prone to static charge buildup, which causes the powder to "jump" and aerosolize when a metal spatula approaches. Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a PTFE-coated or polypropylene spatula.
Tare and Transfer: Place the sealed chemical bottle into the hood. Open the bottle only when inside the draft area. Carefully transfer the desired mass using smooth, slow motions to prevent air currents from lifting the powder.
Sealing: Once weighed, immediately cap the source bottle. If transferring the powder to a round-bottom flask for synthesis, use a wide-bore powder funnel to prevent bottleneck clogging and subsequent spillage.
Decontamination: Wipe down the spatulas, funnels, and the balance pan with a Kimwipe dampened with soap and water or ethanol, as the compound is moderately soluble in alcohols.
Spill Response & Decontamination Plan
In the event of a powder spill, dry sweeping is strictly prohibited as it will immediately aerosolize the respiratory irritant.
Step-by-Step Spill Methodology:
Isolate: Evacuate non-essential personnel from the immediate vicinity.
Verify PPE: Ensure chemical splash goggles, double nitrile gloves, and an N95/P100 respirator are equipped before approaching the spill.
Moisten the Spill (Self-Validating Step): Lightly mist the spilled powder with water or a 70% ethanol solution. Causality: The liquid binds the fine particulates into a heavy slurry, completely neutralizing the inhalation hazard (H335) prior to mechanical collection.
Mechanical Collection: Use a disposable plastic scoop or damp paper towels to collect the slurry. Do not use a vacuum cleaner unless it is specifically rated for hazardous chemical dusts (HEPA filtered).
Surface Decontamination: Wash the affected surface thoroughly with soap and plenty of water.
Step-by-step operational workflow for powder spill decontamination.
Waste Disposal Plan
4-Hydroxy-5-methoxy-2H-chromen-2-one is not readily biodegradable and must not be allowed to enter drains or sewage systems.
Solid Waste (Powder & Contaminated Consumables): Place all collected spill debris, contaminated Kimwipes, and empty chemical vials into a robust, sealable polyethylene hazardous waste container. The waste must be removed to an authorized facility and disposed of via incineration equipped with an afterburner and a flue gas scrubber.
Liquid Waste (Reaction Mother Liquors): If the compound is dissolved in organic solvents (e.g., acetonitrile) during synthesis, collect the liquid in a designated halogenated or non-halogenated organic waste carboy (depending on the specific solvent matrix used).